4-(1,3-Oxazol-5-yl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-oxazol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPBXFWYUHYSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380058 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250161-45-6 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-Oxazol-5-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(1,3-Oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug development. The strategic incorporation of the oxazole and benzoic acid moieties offers a versatile scaffold for the synthesis of novel therapeutic agents. This document details two robust synthetic pathways: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each section includes detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms and workflows to facilitate practical application in a research and development setting.
Core Synthetic Pathways
Two principal and effective methods for the synthesis of this compound are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. The Van Leusen approach offers a direct construction of the oxazole ring from an aldehyde precursor, while the Robinson-Gabriel method involves the cyclodehydration of an N-acylamino ketone intermediate.
Pathway 1: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a powerful and widely utilized method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] This pathway is particularly advantageous for the synthesis of this compound due to the commercial availability of the starting material, 4-formylbenzoic acid. To circumvent potential side reactions involving the carboxylic acid functionality under the basic conditions of the reaction, a three-step sequence involving protection of the carboxylic acid as a methyl ester is employed. This sequence consists of:
-
Esterification: Protection of the carboxylic acid of 4-formylbenzoic acid as a methyl ester.
-
Oxazole Formation: The Van Leusen reaction between methyl 4-formylbenzoate and TosMIC to form the oxazole ring.
-
Hydrolysis: Deprotection of the methyl ester to yield the final this compound.
Quantitative Data Summary: Van Leusen Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Esterification | 4-formylbenzoic acid, Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | >95 |
| 2 | Oxazole Formation | Methyl 4-formylbenzoate, TosMIC, K₂CO₃ | Methanol | Reflux | 2-4 | 85-95 |
| 3 | Hydrolysis | Methyl 4-(1,3-oxazol-5-yl)benzoate, NaOH, H₂O/Methanol | Water/Methanol | Reflux | 2-3 | >90 |
Experimental Protocols: Van Leusen Synthesis
Step 1: Synthesis of Methyl 4-formylbenzoate
To a solution of 4-formylbenzoic acid (10.0 g, 66.6 mmol) in methanol (150 mL) in a round-bottom flask is added concentrated sulfuric acid (2 mL) dropwise. The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (200 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-formylbenzoate as a white solid.
Step 2: Synthesis of Methyl 4-(1,3-oxazol-5-yl)benzoate
In a round-bottom flask equipped with a reflux condenser, methyl 4-formylbenzoate (10.0 g, 60.9 mmol), tosylmethyl isocyanide (TosMIC) (13.1 g, 67.0 mmol), and potassium carbonate (16.8 g, 121.8 mmol) are suspended in methanol (200 mL). The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting residue is partitioned between ethyl acetate (200 mL) and water (100 mL). The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield methyl 4-(1,3-oxazol-5-yl)benzoate.
Step 3: Synthesis of this compound
Methyl 4-(1,3-oxazol-5-yl)benzoate (10.0 g, 49.2 mmol) is suspended in a mixture of methanol (100 mL) and 2 M aqueous sodium hydroxide (50 mL). The mixture is heated to reflux for 2-3 hours until the reaction is complete as indicated by TLC. The methanol is removed under reduced pressure, and the remaining aqueous solution is cooled in an ice bath. The solution is then acidified to a pH of 3-4 by the dropwise addition of 2 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound as a white to off-white solid.[3][4]
Visualizations: Van Leusen Synthesis
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: Experimental Workflow for the Van Leusen Synthesis.
Pathway 2: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis provides an alternative route to oxazoles through the intramolecular cyclodehydration of 2-acylamino-ketones.[5][6] For the synthesis of this compound, this pathway requires the preparation of the key intermediate, N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide. This precursor can be synthesized in two steps from 4-(2-bromoacetyl)benzoic acid:
-
Amination: Conversion of 4-(2-bromoacetyl)benzoic acid to 2-amino-1-(4-carboxyphenyl)ethanone.
-
N-Formylation: Formylation of the amino group to yield the 2-acylamino-ketone precursor.
-
Cyclodehydration: Ring closure of the precursor to form the oxazole ring.
Quantitative Data Summary: Robinson-Gabriel Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Amination | 4-(2-bromoacetyl)benzoic acid, Hexamethylenetetramine | Chloroform | Reflux | 3-5 | 70-80 (over two steps with hydrolysis) |
| 2 | N-Formylation | 2-amino-1-(4-carboxyphenyl)ethanone, Formic acid | Toluene | Reflux | 4-8 | 90-98 |
| 3 | Cyclodehydration | N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, POCI₃ or H₂SO₄ | Dioxane or neat | 80-100 | 2-4 | 60-75 |
Experimental Protocols: Robinson-Gabriel Synthesis
Step 1: Synthesis of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride
4-(2-Bromoacetyl)benzoic acid (10.0 g, 41.1 mmol) and hexamethylenetetramine (6.3 g, 45.2 mmol) are refluxed in chloroform (150 mL) for 4 hours. The resulting precipitate is filtered, washed with chloroform, and dried. This intermediate salt is then hydrolyzed by refluxing with a mixture of ethanol (100 mL) and concentrated hydrochloric acid (20 mL) for 2 hours. The reaction mixture is cooled, and the precipitated 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride is collected by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide
A mixture of 2-amino-1-(4-carboxyphenyl)ethanone hydrochloride (8.0 g, 37.1 mmol) and 85% formic acid (4.8 mL, ~111 mmol) in toluene (100 mL) is heated to reflux with a Dean-Stark trap for 4-8 hours.[7] The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure to yield N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide, which can be used in the next step with or without further purification.
Step 3: Synthesis of this compound
N-(2-(4-carboxyphenyl)-2-oxoethyl)formamide (6.0 g, 28.9 mmol) is treated with phosphorus oxychloride (15 mL) and heated at 80-90°C for 2-3 hours. Alternatively, concentrated sulfuric acid can be used as the dehydrating agent. The reaction mixture is then cooled and carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure this compound.
Visualizations: Robinson-Gabriel Synthesis
Caption: Mechanism of the Robinson-Gabriel Synthesis.
Caption: Experimental Workflow for the Robinson-Gabriel Synthesis.
Conclusion
This guide has detailed two effective and reliable protocols for the synthesis of this compound. The Van Leusen oxazole synthesis offers a direct and high-yielding route from a readily available aldehyde, albeit requiring a protection-deprotection sequence for the carboxylic acid. The Robinson-Gabriel synthesis provides a classic alternative, proceeding through a 2-acylamino-ketone intermediate. The choice of synthetic route will depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. The provided experimental details and visual aids are intended to support the successful implementation of these syntheses in a laboratory setting.
References
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
A Technical Guide to Novel Synthesis of 4-(1,3-Oxazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of contemporary and innovative synthetic methodologies for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a key building block in medicinal chemistry and drug discovery. The document details prominent synthetic pathways, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Visual diagrams of reaction mechanisms and workflows are included to facilitate a deeper understanding of the synthetic processes.
Van Leusen Oxazole Synthesis: A Prominent Route
The Van Leusen oxazole synthesis is a robust and widely employed method for the formation of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds via a [3+2] cycloaddition mechanism and is particularly well-suited for the synthesis of 5-substituted oxazoles.[1] For the synthesis of this compound, the logical starting materials are 4-formylbenzoic acid and TosMIC.
The reaction is typically carried out in a protic solvent, such as methanol, in the presence of a base, most commonly potassium carbonate.[3] The base deprotonates the α-carbon of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole ring.[2]
Proposed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound based on the principles of the Van Leusen oxazole synthesis.
Materials:
-
4-formylbenzoic acid
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-formylbenzoic acid (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonylmethyl isocyanide (1.0-1.2 eq).
-
To this mixture, add anhydrous potassium carbonate (2.0-2.5 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and acidify to a pH of approximately 3-4 with 1 M HCl. This will protonate the carboxylate and precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes representative quantitative data for the Van Leusen oxazole synthesis of various 5-substituted oxazoles. The yield for the synthesis of this compound is expected to be in a similar range, although specific optimization may be required.
| Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 2-4 | 85-95 |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 2-4 | 80-90 |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 3-5 | 82-92 |
| 4-Formylbenzoic acid | K₂CO₃ | Methanol | Reflux | 4-8 | (Estimated) 70-85 |
Signaling Pathway and Experimental Workflow
Alternative and Novel Synthetic Approaches
While the Van Leusen reaction is a cornerstone of oxazole synthesis, several other novel methods have emerged that offer potential advantages in terms of efficiency, substrate scope, and environmental impact.
One-Pot Synthesis using a Heterogeneous Copper Nanomagnetic Catalyst
Recent research has demonstrated the efficacy of a one-pot synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate using a heterogeneous copper nanomagnetic catalyst (CuFe₂O₄). This method is advantageous due to the use of water as a solvent, making it an environmentally friendly option. The catalyst can also be easily recovered and reused. While this method has not been specifically reported for the synthesis of this compound, it presents a promising "green" alternative to traditional methods.
[3+2]-Cycloaddition of Carboxylic Acids with Activated Isocyanides
A modern approach involves the [3+2]-cycloaddition reaction of carboxylic acids with activated methyl isocyanides, facilitated by a triflylpyridinium reagent. This method is notable for its broad substrate scope and scalability. The direct use of a carboxylic acid obviates the need to first convert it to an aldehyde, potentially shortening the synthetic route.
Conclusion
The synthesis of this compound can be effectively achieved through the well-established Van Leusen oxazole synthesis using 4-formylbenzoic acid and TosMIC. This method offers a reliable and high-yielding pathway to the target molecule. Furthermore, emerging novel synthetic strategies, such as those employing heterogeneous copper catalysis and [3+2]-cycloaddition reactions, present promising avenues for more sustainable and efficient production. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired environmental impact. This guide provides the necessary foundational knowledge for drug development professionals to make informed decisions in their synthetic endeavors.
References
Spectroscopic Data for 4-(1,3-Oxazol-5-yl)benzoic Acid: A Technical Overview
An in-depth analysis of the spectroscopic characteristics of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science, is presented in this technical guide. Due to the absence of publicly available, experimentally-derived spectroscopic data specifically for this compound, this document outlines the expected spectroscopic features based on the analysis of its constituent chemical moieties: a benzoic acid group and a 1,3-oxazole ring. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the probable spectral characteristics of this molecule.
While a definitive set of experimental data for this compound is not available in the public domain, this guide provides a predictive summary based on established principles of spectroscopy and data from analogous structures. The information herein serves as a robust starting point for the characterization and identification of this compound.
Predicted Spectroscopic Data
The anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from the known spectral properties of the benzoic acid and 1,3-oxazole functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet | 1H | -COOH |
| ~8.2 - 8.4 | Singlet | 1H | Oxazole C2 -H |
| ~8.1 - 8.3 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~7.8 - 8.0 | Singlet | 1H | Oxazole C4 -H |
| ~7.7 - 7.9 | Doublet | 2H | Aromatic H (ortho to oxazole) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -C OOH |
| ~155 | Oxazole C 2 |
| ~152 | Oxazole C 5 |
| ~135 | Aromatic C (ipso to -COOH) |
| ~131 | Aromatic C H (ortho to -COOH) |
| ~129 | Aromatic C (ipso to oxazole) |
| ~126 | Aromatic C H (ortho to oxazole) |
| ~125 | Oxazole C 4 |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, ~1580 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1500 | Medium | C=N stretch (Oxazole ring) |
| 1200-1300 | Strong | C-O stretch (Carboxylic acid) |
| 1050-1150 | Medium | C-O-C stretch (Oxazole ring) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 189.04 | [M]⁺ (Molecular Ion) |
| 172.04 | [M-OH]⁺ |
| 144.04 | [M-COOH]⁺ |
| 116.05 | [C₇H₄O]⁺ |
| 69.02 | [C₃H₃NO]⁺ (Oxazole fragment) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard in organic compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1 second.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.
-
Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to determine accurate mass and elemental composition.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the presence of key substructures.
Visualizations
The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.
Caption: Chemical structure of this compound.
Physical and chemical properties of 4-(1,3-Oxazol-5-yl)benzoic acid
Disclaimer: Publicly available, in-depth experimental data and biological studies for 4-(1,3-Oxazol-5-yl)benzoic acid are limited. This guide compiles the available information and presents representative methodologies and data based on closely related compounds. Further experimental validation is required for a complete and accurate profile.
Core Compound Identification and Properties
This compound is a heterocyclic compound incorporating both a benzoic acid and an oxazole moiety. These structural features are of interest in medicinal chemistry due to their presence in various pharmacologically active molecules.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 250161-45-6 | [1][2] |
| Molecular Formula | C₁₀H₇NO₃ | [1][2] |
| Molecular Weight | 189.17 g/mol | [1][2] |
| SMILES | OC(=O)C1=CC=C(C=C1)C1=CN=CO1 | [1] |
| InChIKey | MCPBXFWYUHYSIZ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | |
| Predicted Mass Spectrometry | [M+H]⁺: 190.0499 m/z, [M-H]⁻: 188.0353 m/z |
Note: Predicted values are computationally derived and require experimental verification.
Experimental Data (Limited Availability)
Table 2: Experimental Data for Analogous Compounds
| Property | Compound | Value | Source(s) |
| Melting Point | 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole | 215–217 °C | [3] |
| Solubility | Benzoic Acid in Water at 25°C | 3.5 g/L |
Synthesis and Purification Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available. However, a general and common route for synthesizing similar 2-substituted benzoxazoles involves the condensation and subsequent cyclodehydration of a 2-aminophenol with a carboxylic acid derivative. The following is a representative protocol that could be adapted for the synthesis of the title compound.
Representative Synthesis of a Benzoxazole Derivative
This protocol describes the synthesis of 3-(1,3-Benzoxazol-2-yl)benzoic acid and can be considered a potential starting point for the synthesis of this compound, with appropriate modifications of starting materials.
Reaction: Condensation and cyclodehydration of 2-aminophenol and isophthalic acid.
Materials:
-
2-aminophenol
-
Isophthalic acid
-
Polyphosphoric acid (PPA)
-
10% Sodium bicarbonate solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 2-aminophenol and isophthalic acid in equimolar amounts.
-
Carefully add polyphosphoric acid to the flask to act as both a solvent and a cyclizing agent.
-
Equip the flask with a magnetic stirrer and a condenser and heat the mixture to 180-200°C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 80-100°C and carefully pour it into ice-cold water with constant stirring to precipitate the crude product.
-
Neutralize the acidic solution with a 10% sodium bicarbonate solution to a pH of 7-8.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Biological Activity and Signaling Pathways
There is no specific information in the available literature regarding the biological activity or the signaling pathways associated with this compound. However, the oxazole and benzoic acid moieties are present in compounds with a wide range of biological activities, including antimicrobial and anticancer properties. Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid containing a 1,3-oxazole ring have been reported to exhibit antimicrobial activity against Gram-positive bacterial strains.[3] Further research is needed to determine the specific biological profile of this compound.
Visualizations
As no specific experimental workflows or signaling pathways for this compound are documented, the following diagrams illustrate generic workflows relevant to the research and development of such a compound.
Caption: A generalized workflow for the discovery and preclinical development of a novel chemical entity.
Caption: A representative experimental workflow for the synthesis and purification of a benzoxazole derivative.
References
An In-Depth Technical Guide to 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and commercial suppliers of 4-(5-Oxazolyl)benzoic Acid, identified by CAS number 250161-45-6. This compound is primarily utilized for research and development purposes.[1][2][3]
Chemical and Physical Properties
4-(5-Oxazolyl)benzoic Acid, with the molecular formula C10H7NO3, is an off-white to yellow solid compound.[1] It is also referred to by its synonyms, including 4-(1,3-oxazol-5-yl)benzoic acid and 5-(4-carboxyphenyl)-1,3-oxazole.[4]
Table 1: Physicochemical Properties of CAS 250161-45-6
| Property | Value | Source(s) |
| CAS Number | 250161-45-6 | [4] |
| Molecular Formula | C10H7NO3 | [1][4] |
| Molecular Weight | 189.17 g/mol | [1] |
| Appearance | Off-white to Yellow Solid | [1] |
| Purity | 97-98% | [5] |
| Boiling Point | 390.3°C at 760 mmHg | [6][7][8] |
| Flash Point | 189.8°C | [6][7][8] |
| Density | 1.32 g/cm³ | [8] |
| InChI Key | MCPBXFWYUHYSIZ-UHFFFAOYSA-N |
Safety and Handling
This substance is classified as hazardous and requires careful handling in a laboratory setting.
2.1. Hazard Identification The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful if inhaled.[1] The European labeling in accordance with EC Directives uses the hazard symbol Xi, with risk phrases R 36/37/38.[2]
2.2. Precautionary Measures and Personal Protective Equipment (PPE) When handling this chemical, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhaling dust or fumes.[1] Keep the container tightly closed when not in use.[1]
2.3. First Aid Protocols In case of accidental exposure, the following first aid measures should be taken:
-
If on skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]
-
If swallowed: Wash out the mouth with water and seek medical aid.[2]
2.4. Storage and Disposal The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2] Dispose of the substance and its container in accordance with federal, state, and local regulations.[2] Avoid discharge into rivers and drains.[1]
Experimental Protocols
As this compound is intended for research and development purposes, specific experimental protocols are not publicly available. The following represents a general workflow for handling a solid chemical of this nature in a laboratory setting.
General Experimental Workflow for Handling Solid Chemicals
-
Preparation:
-
Weighing and Dispensing:
-
Use a clean spatula and weigh boat on a calibrated analytical balance.
-
Carefully transfer the desired amount of the solid chemical, avoiding the creation of dust.
-
Close the main container tightly immediately after dispensing.[1]
-
-
Solubilization (if required):
-
Add the solid to the chosen solvent in an appropriate flask.
-
Use sonication or stirring to aid dissolution as needed.
-
-
Reaction/Use:
-
Introduce the chemical to the experiment as per the specific research protocol.
-
-
Cleanup and Waste Disposal:
-
Clean all equipment thoroughly.
-
Dispose of contaminated materials and excess chemicals in a designated hazardous waste container.[2]
-
Suppliers
A number of chemical suppliers list 4-(5-Oxazolyl)benzoic Acid (CAS 250161-45-6) in their catalogs. Availability and purity may vary.
Table 2: Commercial Suppliers of CAS 250161-45-6
| Supplier | Location | Notes |
| Key Organics Limited | United Kingdom | Provides Safety Data Sheet.[1] |
| Sigma-Aldrich | Global | Lists products from various brands like Ambeed, Inc. and ChemScene LLC. |
| Santa Cruz Biotechnology, Inc. | USA | |
| Hangzhou J&H Chemical Co., Ltd. | China | [9] |
| ABCR GmbH | Germany | [6] |
| Combi-Blocks | USA | [8] |
| AccelaChem | USA/China | For R&D use only.[5] |
| BLD Pharmatech | USA | [10] |
| LookChem | China | [2] |
| Ambeed | USA | [11] |
| Changzhou Wanyao Biotechnology Co., Ltd. | China | Offers custom synthesis. |
| GIHI CHEMICALS CO.,LIMITED | China | [12] |
References
- 1. keyorganics.net [keyorganics.net]
- 2. Benzoic acid,4-(5-oxazolyl)- MSDS CasNo.250161-45-6 [lookchem.com]
- 3. 250161-45-6|4-(5-噁唑基)苯甲酸|4-(5-Oxazolyl)benzoicAcid|-范德生物科技公司 [bio-fount.com]
- 4. 4-(Oxazol-5-yl)benzoic acid | CAS 250161-45-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. 250161-45-6,4-(5-Oxazolyl)benzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. molbase.com [molbase.com]
- 7. molbase.com [molbase.com]
- 8. molbase.com [molbase.com]
- 9. This compound | CAS 250161-45-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. Oxazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 12. GIHI CHEMICALS CO.,LIMITED Product Catalog_Page231_ChemicalBook [chemicalbook.com]
Starting materials for 4-(1,3-Oxazol-5-yl)benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a primary synthetic pathway for the preparation of 4-(1,3-oxazol-5-yl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from commercially available starting materials. This document outlines the detailed experimental protocols, presents quantitative data for the key reaction, and includes visualizations of the reaction mechanism and experimental workflow to facilitate comprehension and implementation in a laboratory setting.
Pathway 1: Van Leusen Oxazole Synthesis
A robust and widely utilized method for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis.[1] This pathway commences with the esterification of 4-formylbenzoic acid to protect the carboxylic acid functionality, followed by the base-mediated cycloaddition of p-toluenesulfonylmethyl isocyanide (TosMIC) to the aldehyde group to construct the oxazole ring. The synthesis culminates in the hydrolysis of the ester to yield the target compound, this compound.
Data Presentation
The following table summarizes the key transformations and representative quantitative data for the synthesis of this compound via the Van Leusen oxazole synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Fischer Esterification | 4-Formylbenzoic acid | Ethanol, Sulfuric acid (catalytic) | Ethanol | Reflux | 4-6 | ~90-95 |
| 2 | Van Leusen Oxazole Synthesis | Ethyl 4-formylbenzoate | TosMIC, K₂CO₃ | Methanol | Reflux | 4-6 | ~70-85 |
| 3 | Ester Hydrolysis | Ethyl 4-(1,3-oxazol-5-yl)benzoate | Sodium hydroxide, Hydrochloric acid | Water/Ethanol | Reflux | 2-4 | >90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-formylbenzoate
-
Procedure: To a solution of 4-formylbenzoic acid (1 equivalent) in absolute ethanol (5-10 volumes), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.[2]
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-formylbenzoate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-(1,3-oxazol-5-yl)benzoate
-
Procedure: In a round-bottom flask, ethyl 4-formylbenzoate (1 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1-1.2 equivalents) are dissolved in methanol (10-15 volumes).[3]
-
To this solution, anhydrous potassium carbonate (2 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield ethyl 4-(1,3-oxazol-5-yl)benzoate.
Step 3: Synthesis of this compound
-
Procedure: Ethyl 4-(1,3-oxazol-5-yl)benzoate (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).[4]
-
The mixture is heated to reflux for 2-4 hours until the ester is completely hydrolyzed, as monitored by TLC.
-
The ethanol is removed under reduced pressure.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 3-4 with concentrated hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualizations
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: Experimental Workflow for the Synthesis of this compound.
References
A Guide to the Crystal Structure Analysis of 4-(1,3-Oxazol-5-yl)benzoic Acid
Disclaimer: As of this writing, the specific crystal structure of 4-(1,3-Oxazol-5-yl)benzoic acid is not publicly available. This technical guide therefore serves as a comprehensive overview of the standard methodologies and best practices that would be employed for its synthesis, crystallization, and subsequent crystal structure determination and analysis. It is designed for researchers, scientists, and professionals in drug development.
Introduction
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. For drug development professionals, this knowledge is critical for structure-based drug design, enabling the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating this atomic-level detail.[1][2]
This whitepaper outlines the complete workflow for the crystal structure analysis of this compound (C₁₀H₇NO₃), a small organic molecule containing both a benzoic acid and an oxazole moiety.[3][4] Compounds featuring these scaffolds are of significant interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7][8][9] This guide will detail the experimental protocols, data analysis, and potential biological context for this target compound.
Synthesis and Crystallization
The first and often most challenging step in a crystal structure determination is obtaining high-quality single crystals.[1][10] This requires a pure sample of the compound, which must first be synthesized and then subjected to various crystallization conditions.
Synthesis Protocol
A plausible synthetic route to this compound involves the Robinson-Gabriel cyclization or a related method. A common approach for synthesizing 2,5-disubstituted oxazoles involves the reaction of an α-bromo ketone with an amide.[11]
Hypothetical Synthesis of this compound:
-
Amide Formation: 4-Formylbenzoic acid is reacted with a suitable aminating agent and then oxidized to form 4-(aminocarbonyl)benzoic acid.
-
Halogenation: The methyl group of a suitable precursor, such as 4-acetylbenzoic acid, is halogenated to yield an α-haloketone.
-
Cyclization: The α-haloketone is reacted with an amide (e.g., formamide) under dehydrating conditions to form the oxazole ring.
-
Purification: The final product is purified using column chromatography or recrystallization to achieve the high purity (>98%) required for crystallization.
Experimental Protocol for Crystallization
Growing diffraction-quality single crystals is a process of methodical screening of solvents and conditions.[10] Vapor diffusion is a highly effective method for small molecules.[10][12]
Protocol for Vapor Diffusion Crystallization:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (0.5-1.0 mL) of a solvent in which it is readily soluble (e.g., dimethylformamide, methanol, or ethyl acetate). This solution is placed in a small, open vial.
-
Apparatus Setup: Place the small vial inside a larger, sealable jar or beaker. Add 2-5 mL of a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether, or toluene) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Diffusion and Growth: Seal the outer jar tightly. The anti-solvent will slowly diffuse in the vapor phase into the solvent in the inner vial. This gradually decreases the solubility of the compound, promoting slow nucleation and crystal growth over several days to weeks.[10][12]
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the solution with a loop and mount them for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD analysis is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[2][13]
Experimental Workflow
The overall process from a mounted crystal to a refined structure follows a well-defined workflow.
References
- 1. sptlabtech.com [sptlabtech.com]
- 2. excillum.com [excillum.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 250161-45-6 [matrix-fine-chemicals.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. creative-biostructure.com [creative-biostructure.com]
The Therapeutic Potential of Oxazole-Containing Benzoic Acids: A Technical Guide
Introduction
Oxazole-containing benzoic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have garnered significant interest within the drug discovery and development community. The unique structural features of the oxazole ring, combined with the acidic functionality of the benzoic acid moiety, contribute to their ability to interact with a variety of biological targets, leading to promising therapeutic effects. This technical guide provides an in-depth overview of the potential biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Key Biological Activities
Oxazole-benzoic acid derivatives have been extensively investigated for their potential as:
-
Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of signaling pathways and disruption of microtubule dynamics.
-
Antimicrobial Agents: Demonstrating efficacy against a range of pathogenic bacteria and fungi.
-
Anti-inflammatory Agents: Primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2).
-
Antidiabetic Agents: By targeting enzymes and receptors involved in glucose metabolism.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data for various oxazole-containing benzoic acid derivatives, showcasing their potency in different biological assays.
Table 1: Anticancer Activity of Oxazole-Benzoic Acid Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| OB-AC-01 | MCF-7 (Breast) | MTT | 5.68 | [1] |
| OB-AC-02 | HT-29 (Colon) | MTT | 10.21 | [1] |
| OB-AC-03 | Hep-2 (Laryngeal) | MTT | 60.2 | [2] |
| OB-AC-04 | SNB-75 (CNS) | NCI-60 | 35.49 (%GI) | [3] |
| OB-AC-05 | HeLa (Cervical) | MTT | 22.9 (µg/ml) | [4] |
IC50: Half-maximal inhibitory concentration; %GI: Percent Growth Inhibition
Table 2: Antimicrobial Activity of Oxazole-Benzoic Acid Derivatives
| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |
| OB-AM-01 | Staphylococcus aureus | Broth Dilution | 125 | [5] |
| OB-AM-02 | Bacillus subtilis | Broth Dilution | 125 | [5] |
| OB-AM-03 | Escherichia coli | Bro-th Dilution | 28.1 | [6] |
| OB-AM-04 | Candida albicans | Broth Dilution | 14 | [6] |
| OB-AM-05 | E. coli O157 | Broth Dilution | 1000 | [7] |
MIC: Minimum Inhibitory Concentration
Table 3: Anti-inflammatory Activity of Oxazole-Benzoic Acid Derivatives
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| OB-AI-01 | IL-6 Production | ELISA | 10.14 | [8] |
| OB-AI-02 | IL-6 Production | ELISA | 5.43 | [8] |
| OB-AI-03 | IL-6 Production | ELISA | 5.09 | [8] |
| OB-AI-04 | COX-2 | In vitro | - | [9] |
IC50: Half-maximal inhibitory concentration
Table 4: Antidiabetic Activity of Oxazole-Benzoic Acid Derivatives
| Compound ID | Target/Assay | Activity | Value | Reference |
| OB-AD-01 | DPP-IV Inhibition | In vitro | IC50 = 0.18 µM | [10] |
| OB-AD-02 | PPARα/γ Agonist | In vitro | EC50 = 0.0015 µM | [10] |
| OB-AD-03 | Antiglycation | In vitro | IC50 = 160.2 µM | [11] |
| OB-AD-04 | α-glucosidase inhibition | In vitro | - | [12] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13][14][15]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the oxazole-benzoic acid derivatives and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[16][17][18]
Procedure:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the oxazole-benzoic acid derivative solution at different concentrations into the wells. Include a solvent control and a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.[19][20][21]
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare reaction buffer, heme, and human recombinant COX-2 enzyme solution.
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the oxazole-benzoic acid derivatives at various concentrations to the inhibitor wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for a set period.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by oxazole-containing benzoic acids and a general experimental workflow.
Oxazole-containing benzoic acids are a versatile class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial infections, inflammation, and diabetes warrant further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising chemical scaffold. Future efforts should focus on optimizing the lead compounds through structure-activity relationship studies to enhance their efficacy and selectivity, ultimately paving the way for their clinical translation.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of O-Benzoyl Benzoic Acid Based 1,3,4-Oxadiazole Analogues | Scilit [scilit.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hereditybio.in [hereditybio.in]
- 17. botanyjournals.com [botanyjournals.com]
- 18. chemistnotes.com [chemistnotes.com]
- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. assaygenie.com [assaygenie.com]
In Silico Modeling of 4-(1,3-Oxazol-5-yl)benzoic Acid Interactions: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound with therapeutic potential. Given the diverse biological activities associated with both oxazole and benzoic acid scaffolds, this document outlines detailed methodologies for investigating the interactions of this compound with three representative and plausible biological targets: Cyclooxygenase-2 (COX-2), Epidermal Growth Factor Receptor (EGFR) kinase, and Staphylococcus aureus DNA Gyrase Subunit B. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to computational analysis, from target selection and preparation to molecular docking, molecular dynamics simulations, and data interpretation. The protocols described herein are based on established computational chemistry techniques and provide a foundation for the virtual screening and rational design of novel therapeutics based on the this compound scaffold.
Introduction
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. The unique structural and electronic properties of scaffolds like oxazole and benzoic acid contribute to their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. The compound this compound integrates these two important pharmacophores, suggesting a potential for multifaceted biological activity.
In silico modeling has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain insights into binding affinities, interaction modes, and the dynamic behavior of ligand-protein complexes. This knowledge is crucial for lead optimization and the rational design of more potent and selective drug candidates.
This guide presents a hypothetical yet detailed exploration of the in silico modeling of this compound against three clinically relevant protein targets, selected based on the known activities of related compounds:
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs). Many benzoic acid derivatives exhibit anti-inflammatory properties through COX inhibition.
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A receptor tyrosine kinase often implicated in cancer progression. Various heterocyclic compounds, including those with oxazole moieties, have been investigated as kinase inhibitors.
-
Staphylococcus aureus DNA Gyrase Subunit B: An essential bacterial enzyme and a validated target for antibiotics. Both oxazole and benzoic acid derivatives have demonstrated antimicrobial potential.
The subsequent sections of this guide will provide detailed experimental protocols, illustrative quantitative data, and visualizations to facilitate a comprehensive understanding of the in silico analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its potential pharmacokinetic and pharmacodynamic behavior.
| Property | Value |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 250161-45-6 |
| SMILES | O=C(O)c1ccc(cc1)c2cnco2 |
| Predicted LogP | 1.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
In Silico Interaction Analysis
This section details the methodologies for investigating the interaction of this compound with the selected protein targets. The following protocols are provided as a guide for conducting molecular docking and molecular dynamics simulations.
Target Selection and Preparation
The crystal structures of the selected protein targets can be obtained from the Protein Data Bank (PDB).
-
COX-2: PDB ID: 5KIR
-
EGFR Kinase: PDB ID: 1M17
-
S. aureus DNA Gyrase Subunit B: PDB ID: 1KZN
Protein Preparation Protocol:
-
Water and Heteroatom Removal: All water molecules and non-essential heteroatoms were removed from the PDB structures.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein structures.
-
Charge Assignment: Gasteiger charges were assigned to all atoms.
-
Energy Minimization: The protein structures were subjected to energy minimization using the steepest descent algorithm to relieve any steric clashes.
Ligand Preparation
The 3D structure of this compound was generated and optimized.
Ligand Preparation Protocol:
-
2D to 3D Conversion: The 2D structure of the ligand was converted to a 3D structure.
-
Energy Minimization: The ligand's geometry was optimized using the MMFF94 force field.
-
Charge Assignment: Gasteiger charges were assigned to the ligand atoms.
Molecular Docking
Molecular docking was performed to predict the binding mode and affinity of this compound within the active sites of the target proteins.
Molecular Docking Protocol:
-
Grid Box Generation: A grid box was defined around the active site of each protein, centered on the co-crystallized ligand where available.
-
COX-2 (5KIR): Centered on the celecoxib binding site.
-
EGFR Kinase (1M17): Centered on the erlotinib binding site.
-
S. aureus DNA Gyrase B (1KZN): Centered on the clorobiocin binding site.
-
-
Docking Algorithm: The Lamarckian Genetic Algorithm was employed for docking calculations.
-
Pose Selection: The docking pose with the lowest binding energy was selected for further analysis.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations were conducted to assess the stability of the ligand-protein complexes and to analyze their dynamic behavior.
MD Simulation Protocol:
-
System Solvation: The docked complexes were solvated in a cubic box of TIP3P water molecules.
-
Ionization: Counter-ions were added to neutralize the system.
-
Minimization: The solvated systems were subjected to energy minimization.
-
Equilibration: The systems were gradually heated to 300 K and equilibrated under NVT and NPT ensembles.
-
Production Run: A 100 ns production MD simulation was performed for each system.
-
Trajectory Analysis: The trajectories were analyzed for RMSD, RMSF, and hydrogen bond interactions.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the interaction of this compound and related derivatives with the selected targets. This data is for illustrative purposes to demonstrate how such results would be presented.
Table 1: Predicted Binding Affinities and Interaction Data
| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| COX-2 | 5KIR | -8.5 | Arg513, Tyr385, Ser530 |
| EGFR Kinase | 1M17 | -7.9 | Met793, Leu718, Gly796 |
| S. aureus DNA Gyrase B | 1KZN | -9.2 | Asp73, Asn46, Ile78 |
Table 2: Comparative IC50 Values of Representative Inhibitors
| Compound Scaffold | Target | Reported IC50 (µM) |
| Oxadiazole Derivative | COX-2 | 0.05 - 0.14[1] |
| Benzoic Acid Derivative | EGFR Kinase | 15.6 - 18.7[2] |
| Novobiocin (Aminocoumarin) | S. aureus DNA Gyrase | ~0.006[3] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the interactions of this compound with plausible biological targets. The detailed methodologies for molecular docking and molecular dynamics simulations provide a robust framework for predicting binding affinities and understanding the molecular basis of interaction. The illustrative data and visualizations serve to contextualize the potential outcomes of such computational studies.
While the analyses presented here are based on a hypothetical application to selected targets, the principles and protocols are broadly applicable to the study of other ligand-protein interactions. The continued application of in silico modeling will undoubtedly accelerate the discovery and development of novel therapeutic agents, and compounds such as this compound, with their promising structural motifs, represent a rich area for future investigation. Further experimental validation is necessary to confirm the computational predictions and to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic acid in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Note: Target Deconvolution using a Clickable 4-(1,3-Oxazol-5-yl)benzoic acid Analog
While this compound is available as a specialty chemical for proteomics research, its direct applications in target identification are not yet extensively documented in peer-reviewed literature. However, its structure represents a valuable scaffold for the development of chemical probes to investigate protein-small molecule interactions. This document outlines a hypothetical, yet robust, application of a modified version of this compound for identifying its protein targets in a cellular context using a chemical proteomics approach.
The core strategy involves synthesizing a "clickable" analog of the parent compound by incorporating a bioorthogonal handle, such as a terminal alkyne. This modification allows for the covalent attachment of a reporter tag (e.g., biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), a process commonly known as "click chemistry"[1]. The biotin tag then enables the enrichment of probe-bound proteins from a complex cellular lysate for subsequent identification and quantification by mass spectrometry.
This approach, often referred to as compound-centric chemical proteomics, is instrumental in drug discovery for target identification and validation, as well as for identifying off-target effects that may contribute to a compound's toxicity or side effects[2][3]. The following sections provide detailed protocols for the synthesis of a hypothetical probe, its application in a quantitative proteomics workflow using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and the subsequent data analysis to identify specific protein targets.
Hypothetical Signaling Pathway Investigation
For the purpose of this protocol, we will hypothesize that this compound interacts with and modulates a key kinase in the hypothetical "Growth Factor Survival Pathway." The goal of the described experiment is to identify this kinase and other potential binding partners.
Experimental Workflow Overview
The overall workflow for target identification using the clickable probe is depicted below. It involves treating SILAC-labeled cells with the probe, lysing the cells, performing a click reaction to attach biotin, enriching the biotinylated proteins, and finally, analyzing the proteins by mass spectrometry.
Quantitative Data Summary
Following LC-MS/MS analysis and data processing, candidate target proteins are identified based on their high SILAC ratio (Heavy/Light), indicating specific enrichment in the probe-treated sample compared to the vehicle control. The table below presents hypothetical data from such an experiment.
Table 1: Hypothetical Quantitative Proteomics Data for Target Identification
| Protein ID | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) |
| P00533 | EGFR | Epidermal growth factor receptor | 1.2 | 0.5 |
| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 1.5 | 0.8 |
| P27361 | MAPK1 | Mitogen-activated protein kinase 1 | 15.8 | 4.2 |
| P28482 | MAPK3 | Mitogen-activated protein kinase 3 | 2.1 | 1.1 |
| Q02750 | PIK3R1 | Phosphoinositide-3-kinase regulatory subunit 1 | 1.8 | 0.9 |
| P42345 | GSK3B | Glycogen synthase kinase-3 beta | 12.3 | 3.8 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.3 | 0.6 |
| Q9Y243 | WEE1 | WEE1 G2 checkpoint kinase | 1.1 | 0.4 |
Proteins with high SILAC ratios and high statistical significance (e.g., MAPK1 and GSK3B) are considered high-confidence candidate targets of the chemical probe.
Experimental Protocols
Protocol 1: Synthesis of a Clickable Alkyne-Probe Analog
This protocol describes a conceptual synthesis of an alkyne-modified probe from this compound. The benzoic acid's carboxylic group is a convenient point for modification via an amide bond formation with an alkyne-containing amine.
-
Activation of Carboxylic Acid: Dissolve 1 equivalent of this compound in anhydrous dimethylformamide (DMF). Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.1 equivalents of N-Hydroxysuccinimide (NHS) to the solution. Stir at room temperature for 4 hours to form the NHS-ester.
-
Amide Coupling: In a separate flask, dissolve 1.2 equivalents of propargylamine in DMF. Slowly add the activated NHS-ester solution from step 1 to the propargylamine solution. Add 1.5 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product using column chromatography (silica gel) to obtain the final alkyne-probe, N-prop-2-yn-1-yl-4-(1,3-oxazol-5-yl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 2: SILAC Labeling and Probe Treatment
This protocol uses a "heavy" labeled experimental sample and a "light" labeled control sample for accurate relative quantification.[4][5][6][7]
-
Cell Culture: Culture two populations of a human cell line (e.g., HeLa) in DMEM specifically designed for SILAC.
-
Light Medium: Supplement with normal L-arginine and L-lysine.
-
Heavy Medium: Supplement with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
-
Metabolic Labeling: Grow the cells for at least six doublings to ensure >97% incorporation of the heavy amino acids.[7]
-
Probe Treatment:
-
Seed the "heavy" and "light" labeled cells in separate plates and grow to 80% confluency.
-
Treat the "heavy" cells with the alkyne-probe (e.g., at a final concentration of 10 µM) for 2-4 hours.
-
Treat the "light" cells with an equivalent volume of the vehicle (e.g., DMSO) as a negative control.
-
-
Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping into PBS and pellet them by centrifugation.
Protocol 3: Cell Lysis and Click Chemistry
This protocol details the preparation of the cell lysate and the bioorthogonal ligation of a biotin tag to the alkyne-probe.[1][8]
-
Lysis: Resuspend the "heavy" and "light" cell pellets separately in lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Lyse the cells by sonication on ice.
-
Protein Quantification: Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatants using a BCA assay.
-
Combine Proteomes: Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 1 mg of each).
-
Click Reaction Cocktail: Prepare a fresh click chemistry reaction cocktail. For a 1 mL final reaction volume, add the following in order:
-
The combined protein lysate (adjust volume with PBS to ~850 µL).
-
Biotin-Azide (100 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration).
-
-
Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
Protocol 4: Enrichment and On-Bead Digestion
This protocol describes the capture of probe-labeled proteins and their preparation for mass spectrometry analysis.[9][10][11]
-
Bead Preparation: Use high-capacity streptavidin magnetic beads. Wash the beads twice with lysis buffer.
-
Enrichment: Add the washed streptavidin beads to the lysate from the click reaction. Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially to remove non-specific binders:
-
Twice with 1% SDS in PBS.
-
Twice with 8 M urea in 50 mM ammonium bicarbonate.
-
Twice with 50 mM ammonium bicarbonate.
-
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
On-Bead Digestion:
-
Wash the beads twice with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate containing sequencing-grade trypsin (1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution: Pellet the beads with a magnetic stand and collect the supernatant containing the digested peptides. Perform a second elution with 50 µL of 0.1% formic acid and combine the supernatants.
-
Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip. Dry the peptides in a vacuum centrifuge.
Protocol 5: LC-MS/MS and Data Analysis
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid in water. Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer should be operated in a data-dependent acquisition mode.
-
Data Analysis:
-
Process the raw mass spectrometry data using a software package capable of SILAC-based quantification, such as MaxQuant.[12]
-
Search the data against a human protein database (e.g., UniProt/Swiss-Prot). Specify trypsin as the enzyme, allowing for up to two missed cleavages. Set carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and the "heavy" labels on arginine and lysine as variable modifications.
-
Identify proteins that are significantly enriched in the "heavy" channel (high H/L ratio). Perform statistical analysis (e.g., t-test) to determine the significance of the enrichment for each identified protein.
-
Filter the results to identify high-confidence targets based on a high SILAC ratio (e.g., >3) and a low p-value (e.g., <0.05).
-
Perform bioinformatics analysis on the list of potential targets to identify enriched pathways and biological processes.
-
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Enrichment and Sample Cleanup [promega.sg]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 4-(1,3-Oxazol-5-yl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)benzoic acid is a versatile heterocyclic building block in medicinal chemistry, combining the structural features of a benzoic acid and an oxazole ring. This unique combination offers a scaffold for the development of novel therapeutic agents across various disease areas. The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a known pharmacophore present in numerous natural products and synthetic bioactive molecules, contributing to metabolic stability and providing key interaction points with biological targets. The benzoic acid group offers a handle for derivatization, allowing for the fine-tuning of physicochemical properties and target engagement.
This document provides detailed application notes and protocols for utilizing this compound in the discovery of inhibitors for several key enzymatic targets implicated in metabolic diseases and their complications. These targets include Protein Tyrosine Phosphatase 1B (PTP1B), Dipeptidyl Peptidase-4 (DPP-4), α-glucosidase, Aldose Reductase, and the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).
Physicochemical Properties
| Property | Value |
| CAS Number | 250161-45-6 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | This compound |
| SMILES | O=C(O)c1ccc(cc1)c2oc=n_2_ |
Applications in Drug Discovery
The this compound scaffold is a valuable starting point for the synthesis of targeted inhibitors for a range of enzymes and receptors. Its derivatives have shown promise in modulating key signaling pathways involved in various pathologies.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Therapeutic Relevance: PTP1B is a negative regulator of insulin and leptin signaling pathways. Its inhibition is a key strategy for the treatment of type 2 diabetes and obesity.
Application: The this compound core can be elaborated to design potent and selective PTP1B inhibitors. The benzoic acid moiety can interact with the catalytic site of PTP1B, while the oxazole ring and its substituents can be modified to achieve selectivity over other phosphatases.
Signaling Pathway:
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Therapeutic Relevance: DPP-4 inhibitors, known as gliptins, are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. They work by increasing the levels of incretin hormones, which regulate insulin secretion.
Application: The this compound scaffold can be used to develop novel DPP-4 inhibitors. The carboxylic acid or a bioisostere can interact with the key residues in the DPP-4 active site, while modifications on the oxazole ring can enhance potency and selectivity.
Signaling Pathway:
α-Glucosidase Inhibition
Therapeutic Relevance: α-Glucosidase inhibitors delay the digestion and absorption of carbohydrates in the small intestine, thereby reducing postprandial hyperglycemia. They are used in the management of type 2 diabetes.
Application: Derivatives of this compound can be synthesized and evaluated as α-glucosidase inhibitors. The scaffold offers opportunities for creating molecules that can bind to the active site of the enzyme and prevent the breakdown of complex carbohydrates.
Aldose Reductase Inhibition
Therapeutic Relevance: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.
Application: The this compound structure can serve as a template for the design of aldose reductase inhibitors. The carboxylic acid moiety is a common feature in many known inhibitors of this enzyme.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Modulation
Therapeutic Relevance: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Agonists of PPARγ, such as thiazolidinediones, are effective insulin sensitizers.
Application: The this compound scaffold can be utilized to develop selective PPARγ modulators (SPPARMs). The goal is to design compounds that retain the therapeutic benefits of full agonists while minimizing side effects.
Experimental Protocols
General Synthesis of this compound Derivatives (Amides)
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Workflow:
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
An appropriate amine (R-NH₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
A base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Acid Chloride Formation (Method A): a. To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. b. Add thionyl chloride (1.2 eq) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC. d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling (Method A): a. Dissolve the crude acid chloride in anhydrous DCM. b. In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. c. Add the acid chloride solution dropwise to the amine solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Amide Coupling using HATU (Method B): a. To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: a. Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: a. Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against the target enzymes. Specific conditions (e.g., substrate, buffer, enzyme concentration) will need to be optimized for each target.
Workflow:
Materials:
-
Purified target enzyme (e.g., PTP1B, DPP-4, α-glucosidase, Aldose Reductase)
-
Specific substrate for the enzyme
-
Synthesized inhibitor compounds
-
Appropriate buffer solution
-
Microplate reader (for absorbance or fluorescence detection)
-
96-well plates
Procedure:
-
Preparation of Reagents: a. Prepare stock solutions of the enzyme, substrate, and inhibitor compounds in a suitable buffer or solvent (e.g., DMSO for inhibitors). b. Prepare serial dilutions of the inhibitor compounds to be tested.
-
Assay Protocol: a. In a 96-well plate, add the appropriate buffer, the enzyme solution, and varying concentrations of the inhibitor compound. Include a positive control (no inhibitor) and a negative control (no enzyme). b. Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10-15 minutes at 37 °C). c. Initiate the enzymatic reaction by adding the substrate solution to each well. d. Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Quantitative Data Summary
| Target Enzyme | Inhibitor Class | Representative IC₅₀ Values |
| PTP1B | Benzoic acid derivatives | 6.45 µM - 8.3 µM[1][2] |
| DPP-4 | Imidazolone derivatives | 2.21 µM[3] |
| α-Glucosidase | Benzimidazole-thioquinoline derivatives | 28.0 µM - 663.7 µM[4] |
| Aldose Reductase | Spirobenzopyran acetic acid derivatives | 0.58 µM - 2.25 µM[5] |
| PPARγ (agonist) | Benzimidazolone derivatives | Data typically reported as EC₅₀ |
Note: The IC₅₀ values are highly dependent on the specific chemical structure of the derivative and the assay conditions.
Conclusion
This compound represents a promising and versatile building block for the development of novel therapeutic agents. Its inherent structural features make it an attractive starting point for the synthesis of inhibitors targeting key enzymes and receptors involved in metabolic and other diseases. The provided protocols offer a foundational framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure, guided by structure-activity relationship (SAR) studies and computational modeling, is anticipated to yield potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 4-(1,3-Oxazol-5-yl)benzoic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in numerous clinically used drugs. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive moiety for designing enzyme inhibitors and receptor modulators. Derivatization of the carboxylic acid group of this compound into amides and esters provides a versatile strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, offering a promising avenue for the discovery of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of amide and ester derivatives of this compound. The information herein is intended to guide researchers in the exploration of this chemical space for the development of new drugs targeting a range of diseases, including cancer and inflammatory conditions.
Potential Therapeutic Applications
Derivatives of this compound are of significant interest for their potential as:
-
Anticancer Agents: The structurally related 4-(thiazol-5-yl)benzoic acid scaffold has been shown to be a potent inhibitor of protein kinase CK2, a key enzyme in cell growth and proliferation, which is often dysregulated in cancer.[1] Amide and ester derivatives of this compound could exhibit similar inhibitory activity against various kinases implicated in cancer progression.
-
Anti-inflammatory Agents: The inhibition of enzymes such as cyclooxygenase-2 (COX-2) is a well-established strategy for the treatment of inflammation. Heterocyclic compounds, including oxazole derivatives, have been investigated as COX-2 inhibitors.[2] The derivatization of the carboxylic acid moiety can lead to compounds with improved potency and selectivity for COX-2.
-
Enzyme Inhibitors: Beyond kinases and COX, the this compound scaffold can be tailored to inhibit other enzymes by modifying the substituents on the amide or ester groups to achieve specific interactions with the enzyme's active site.
Data Presentation: Biological Activity of Structurally Related Compounds
While specific biological data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the activity of closely related 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors to provide a benchmark for potential activity.[1]
| Compound ID | Structure (R-group on Benzoic Acid) | Target | IC50 (µM)[1] |
| Analog 1 | -OH | CK2α | 0.014 |
| Analog 2 | -OH | CK2α' | 0.0046 |
| Analog 3 | -OCH2(2-Cl-Ph) | CK2α | 0.016 |
| Analog 4 | -OCH2(2-Cl-Ph) | CK2α' | 0.0088 |
| Analog 5 | -OCH2(2-MeO-Ph) | CK2α | 0.014 |
| Analog 6 | -OCH2(2-MeO-Ph) | CK2α' | 0.014 |
Experimental Protocols
The following protocols describe general methods for the synthesis of amide and ester derivatives of this compound.
Protocol 1: Synthesis of N-Substituted 4-(1,3-Oxazol-5-yl)benzamides
This protocol outlines a standard procedure for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and TEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted 4-(1,3-oxazol-5-yl)benzamide.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Synthesis of Alkyl 4-(1,3-Oxazol-5-yl)benzoates
This protocol describes the esterification of this compound with an alcohol under acidic conditions.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous solvent (the corresponding alcohol can be used as the solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography to yield the pure alkyl 4-(1,3-oxazol-5-yl)benzoate.
-
Characterize the final product by NMR and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the derivatization of this compound for drug discovery.
Caption: Experimental workflow for derivatization and evaluation.
Caption: Potential signaling pathways targeted by derivatives.
References
Application Notes and Protocols for the Coupling of 4-(1,3-Oxazol-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxazole moiety is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Amide derivatives of this compound are being investigated for a range of therapeutic applications, including as antimicrobial, and anti-inflammatory agents. Notably, derivatives of similar benzoic acid compounds have been explored as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. This document provides detailed protocols for the amide coupling of this compound and presents a relevant biological signaling pathway that may be modulated by its derivatives.
Data Presentation
The following table summarizes representative quantitative data for amide coupling reactions of benzoic acid derivatives analogous to this compound. These data provide a comparative overview of different coupling methods and conditions.
| Carboxylic Acid Derivative | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-(diethylphosphoryl)benzoic acid | 4-Bromo-2-cyanoaniline | EDC/HOBt/DMAP | Acetonitrile | 23 | 12-24 | Not Specified |
| 4-(diethylphosphoryl)benzoic acid | Various amines | HATU/DIPEA | DMF | 23 | 0.25-2 | High |
| Benzoic acid | Benzylamine | EDC/HOBt | DMF/DCM | 23 | 0.5-1 | High |
| Thiazole carboxylic acid | Aniline derivative | EDC/HOBt/DMAP | Acetonitrile | 23 | 18 | 80 |
| Biphenyl-2-yl-carbamic acid ester | 2-fluoro-4-hydroxybenzoic acid | EDC/HOBt/DIPEA | DMF | 23 | 24 | 95 |
Note: The data presented are for analogous compounds and are intended to be representative. Actual yields for this compound may vary.
Experimental Protocols
Two common and effective methods for the amide coupling of this compound are detailed below.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DMF or DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 equiv).
-
Add HOBt (1.2 equiv) and DIPEA (2.0 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for rapid reaction times and low rates of racemization.[1]
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M) under an inert atmosphere, add the amine (1.1 equiv) and DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 15 minutes to 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart illustrating the general experimental workflow for the amide coupling of this compound.
VLA-4 Signaling Pathway
Derivatives of this compound have the potential to act as antagonists of VLA-4 (Very Late Antigen-4), an integrin receptor involved in cell adhesion and inflammatory responses. The following diagram illustrates a simplified VLA-4 signaling pathway.
Caption: A diagram of the VLA-4 signaling pathway, a potential target for this compound derivatives.
References
Application of 4-(1,3-Oxazol-5-yl)benzoic Acid in Organic Synthesis
Affiliation: Google Research
Abstract
4-(1,3-Oxazol-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its rigid oxazole core, combined with the reactive carboxylic acid handle, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The oxazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects. This document provides detailed application notes on the utility of this compound in the synthesis of bioactive compounds, particularly focusing on its use in amide bond formation to generate novel molecular entities for drug discovery. Detailed experimental protocols for amide coupling reactions are provided, along with visualizations of the synthetic workflow and a generalized signaling pathway that such compounds might modulate.
Introduction
The 1,3-oxazole ring is a privileged five-membered heterocycle present in a variety of biologically active molecules. Its presence can confer favorable pharmacokinetic properties and provide key interactions with biological targets. Benzoic acid and its derivatives are fundamental building blocks in the pharmaceutical industry, serving as precursors to many commercial drugs. The combination of these two moieties in this compound creates a bifunctional molecule with significant potential for the construction of compound libraries for high-throughput screening and lead optimization in drug development programs.
The primary application of this compound in organic synthesis is its use as a carboxylic acid component in coupling reactions, most notably in the formation of amides. Amide bonds are a cornerstone of peptide and medicinal chemistry, and the synthesis of novel amides from this oxazole-containing benzoic acid allows for the exploration of new chemical space and the development of compounds with tailored biological activities.
Applications in Medicinal Chemistry
Derivatives of this compound are of interest for the development of therapeutic agents in several areas:
-
Anti-inflammatory Agents: The oxazole scaffold is present in anti-inflammatory drugs like oxaprozin. Amide derivatives of this compound could be explored as potential inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
-
Antimicrobial Agents: Numerous oxazole-containing natural products exhibit antimicrobial properties. Synthesizing amide libraries from this compound could lead to the discovery of new antibacterial and antifungal agents.
-
Kinase Inhibitors: The general structure of a heterocyclic ring linked to a substituted phenyl group is a common motif in kinase inhibitors. Amide derivatives of this compound can be designed to target the ATP-binding site of various kinases, which are crucial targets in oncology and immunology. While specific studies on this molecule are limited, related structures like 4-(thiazol-5-yl)benzoic acid derivatives have shown potent protein kinase CK2 inhibitory activities.
-
Alzheimer's Disease Research: Structurally related 5-(1,3-Oxazol-2-yl)benzoic acid derivatives are used to prepare compounds for the treatment of Alzheimer's disease, suggesting that the 4-(1,3-Oxazol-5-yl) isomer could also be a valuable intermediate in this field.[1]
Experimental Protocols
The following protocols describe the general procedures for the synthesis of amide derivatives from this compound using common coupling reagents.
Protocol 1: Amide Synthesis using HATU as a Coupling Reagent
This protocol details the formation of an amide bond between this compound and a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add the desired amine (1.1 eq.) and DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq.) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Synthesis using EDC and HOBt
This protocol describes the amide bond formation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
HOBt
-
Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.), the amine (1.1 eq.), HOBt (1.2 eq.), and TEA (1.5 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by recrystallization or flash column chromatography to yield the pure amide product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a generic primary amine (e.g., benzylamine). Yields are hypothetical and based on literature for similar amide bond formations.
| Coupling Reagent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | RT | 2-16 | 85-95 |
| EDC/HOBt | TEA | DCM | 0 °C to RT | 12-24 | 70-90 |
| T3P® | Pyridine | EtOAc | RT | 1-4 | 80-95 |
| SOCl₂ (via acyl chloride) | Pyridine | DCM | 0 °C to RT | 2-6 | 65-85 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of an amide derivative of this compound.
Caption: General workflow for amide synthesis.
Potential Signaling Pathway Modulation
Amide derivatives of this compound can be designed as kinase inhibitors. The diagram below shows a simplified, hypothetical signaling pathway that could be targeted by such a compound.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols for Cell-based Assays Using 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a promising heterocyclic motif in medicinal chemistry, drawing interest for its potential therapeutic applications. Derivatives of this core structure are being investigated for a range of biological activities, including anticancer and anti-inflammatory effects. This document provides detailed application notes and protocols for cell-based assays to evaluate the efficacy of these compounds. The provided methodologies are foundational and can be adapted for various cell lines and specific experimental contexts with appropriate optimization.
Application Note 1: Evaluation of Anticancer Activity
Objective
To assess the cytotoxic and pro-apoptotic effects of this compound derivatives on cancer cell lines. This involves determining cell viability and investigating the induction of apoptosis through key protein markers.
Methodology Overview
The primary assays for evaluating anticancer activity are the MTT assay for cell viability and Western blotting for the detection of apoptosis markers.[1] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2] Western blotting is a powerful technique for detecting specific proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[1][3][4]
Data Presentation
The following tables represent hypothetical data for a representative this compound derivative, designated as Compound X.
Table 1: Cytotoxicity of Compound X on Cancer Cell Lines (MTT Assay)
| Cell Line | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 15.6 | 1.2 |
| HCT-116 (Colon Cancer) | 22.5 | 0.8 |
| A549 (Lung Cancer) | 35.2 | 2.5 |
Table 2: Effect of Compound X on Apoptosis Marker Expression (Western Blot Densitometry)
| Treatment | Full-length PARP (Relative Intensity) | Cleaved PARP (Relative Intensity) | Full-length Caspase-3 (Relative Intensity) | Cleaved Caspase-3 (Relative Intensity) |
| Vehicle Control | 1.00 | 0.05 | 1.00 | 0.08 |
| Compound X (15 µM) | 0.45 | 0.85 | 0.52 | 0.78 |
| Doxorubicin (1 µM) | 0.21 | 1.20 | 0.33 | 1.15 |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a general guideline for assessing cell viability.[5]
-
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[6]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
2. Western Blot for Apoptosis Markers
This protocol outlines the detection of key apoptotic proteins.[1][7][8]
-
Materials:
-
6-well tissue culture plates
-
Cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compounds at the desired concentrations for the specified time.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells) and wash with ice-cold PBS.[7]
-
Lyse the cells with RIPA buffer on ice for 30 minutes.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]
-
Determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[7]
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.[7]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Analyze the band intensities using densitometry software, normalizing to a loading control like β-actin.[8]
-
Visualizations
Caption: Intrinsic apoptosis signaling pathway induced by Compound X.
Application Note 2: Evaluation of Anti-inflammatory Activity
Objective
To determine the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit the NF-κB signaling pathway.
Methodology Overview
The NF-κB luciferase reporter assay is a highly sensitive and quantitative method to assess the activity of this key inflammatory signaling pathway.[9][10][11] This assay uses a reporter plasmid where the luciferase gene is controlled by NF-κB response elements.[9] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is proportional to pathway activation.[9][11]
Data Presentation
The following table shows hypothetical data for the inhibitory effect of Compound Y, a this compound derivative, on NF-κB activation.
Table 3: Inhibition of TNF-α-induced NF-κB Activation by Compound Y (Luciferase Reporter Assay)
| Treatment | NF-κB Luciferase Activity (RLU) | % Inhibition |
| Untreated Control | 150 ± 25 | - |
| TNF-α (10 ng/mL) | 8500 ± 450 | 0 |
| Compound Y (1 µM) + TNF-α | 6200 ± 310 | 27.1 |
| Compound Y (5 µM) + TNF-α | 3400 ± 220 | 60.0 |
| Compound Y (10 µM) + TNF-α | 1200 ± 90 | 85.9 |
Experimental Protocol
3. NF-κB Luciferase Reporter Assay
This protocol provides a framework for assessing NF-κB inhibition.[9][12][13]
-
Materials:
-
HEK293T or other suitable cell line
-
White, opaque 96-well plates
-
Complete culture medium
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (dissolved in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a white, opaque 96-well plate and incubate overnight.[10]
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
Incubate for 24 hours to allow for plasmid expression.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[9]
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., at a final concentration of 10 ng/mL), for 6-8 hours.[9][10]
-
Equilibrate the plate and luciferase assay reagents to room temperature.[11]
-
Lyse the cells using the lysis buffer provided in the assay kit.[13]
-
Measure firefly luciferase activity by adding the corresponding substrate and reading the luminescence.[11]
-
Quench the firefly luciferase reaction and add the Renilla luciferase substrate to measure the internal control luminescence.[9]
-
Normalize the firefly luciferase readings to the Renilla luciferase readings to account for variations in transfection efficiency and cell number.
-
Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Compound Y.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)benzoic acid in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-(1,3-Oxazol-5-yl)benzoic acid as a scaffold for the development of enzyme inhibitors, with a particular focus on protein kinases. While direct inhibitory data for this specific compound is limited in publicly available literature, extensive research on structurally analogous compounds, particularly those featuring a 4-(heterocyclyl)benzoic acid motif, strongly suggests its potential as a valuable starting point for inhibitor design. This document outlines the rationale for targeting specific kinase families, provides detailed experimental protocols for inhibitor screening and characterization, and presents relevant data from related compounds to guide future research.
Rationale for Kinase Inhibition
The this compound scaffold shares key structural features with known classes of protein kinase inhibitors. The central benzoic acid moiety can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, while the oxazole ring can be tailored with various substituents to achieve selectivity and potency. Based on the activity of structurally related compounds, two kinase families, p38 Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase CK2 , are highlighted as primary targets for inhibitors derived from this scaffold.
-
p38 MAPK: A key enzyme in the cellular response to stress and inflammation. Inhibitors of p38 MAPK have therapeutic potential in a range of inflammatory diseases. Several classes of p38 MAPK inhibitors feature a heterocyclic ring system linked to a phenyl group.
-
Protein Kinase CK2: A constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. Its dysregulation is implicated in cancer, making it a significant oncology target. Notably, derivatives of the closely related 4-(thiazol-5-yl)benzoic acid are potent CK2 inhibitors.
Quantitative Data Summary for Analogous Kinase Inhibitors
The following table summarizes the inhibitory activity of compounds structurally related to this compound against their respective kinase targets. This data serves as a benchmark for assessing the potential potency of novel inhibitors based on the this compound scaffold.
| Compound Class | Target Kinase | Representative Compound | IC50 (µM) | Reference |
| Oxadiazole Derivatives | p38α MAPK | 2,3,4-Triaryl-1,2,4-oxadiazol-5-one (Compound 3a) | 2.1 | [1] |
| Thiazole Derivatives | Protein Kinase CK2α | Azabenzene analog of 4-(thiazol-5-yl)benzoic acid | 0.014-0.017 | [2] |
| Thiazole Derivatives | Protein Kinase CK2α' | Azabenzene analog of 4-(thiazol-5-yl)benzoic acid | 0.0046-0.010 | [2] |
| Benzothiazole Derivatives | p38α MAPK | N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamide (Compound 13m) | 0.031 | [3] |
Signaling Pathways
Understanding the signaling context of the target enzyme is crucial for interpreting cellular activity and potential therapeutic effects.
Caption: The p38 MAPK signaling cascade and the putative point of inhibition.
Experimental Protocols
The following protocols provide detailed methodologies for screening and characterizing inhibitors against p38 MAPK and Protein Kinase CK2.
A systematic approach is essential for the identification and validation of novel enzyme inhibitors.
Caption: A generalized workflow for the screening and validation of enzyme inhibitors.
This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound against p38α MAPK.
-
Materials:
-
Recombinant active p38α kinase
-
ATF2 (or other suitable p38 substrate)
-
This compound derivative (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Prepare a solution of p38α kinase in kinase assay buffer. The optimal concentration should be determined empirically.
-
Prepare a substrate/ATP mix containing ATF2 and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for p38α.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).
-
Add 2 µl of the p38α kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the p38 kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
This protocol outlines a classic and sensitive method to determine the in vitro inhibitory activity of a compound against CK2 using a radioactive ATP isotope.
-
Materials:
-
Recombinant human CK2 holoenzyme (α2β2)
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound derivative (dissolved in DMSO)
-
Phosphocellulose paper (P81)
-
Scintillation counter
-
Phosphoric acid (for washing)
-
-
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, recombinant CK2 enzyme, and the specific peptide substrate.
-
Add the various concentrations of the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Data Acquisition:
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
-
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. All experiments should be conducted in accordance with institutional safety guidelines.
References
- 1. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 3. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorescent Labeling with 4-(1,3-Oxazol-5-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 4-(1,3-Oxazol-5-yl)benzoic acid represent a versatile class of fluorescent probes with significant potential in biological imaging and drug development. The oxazole core provides a stable, fluorescent scaffold whose photophysical properties can be tuned through chemical modification. The presence of a carboxylic acid moiety allows for straightforward covalent attachment to a wide range of biomolecules, including proteins, peptides, and amine-modified nucleic acids, using standard bioconjugation techniques. These probes are valuable tools for elucidating cellular processes, tracking biomolecules, and developing targeted therapeutics.
Core Applications
The unique characteristics of this compound analogs, such as high fluorescence quantum yields and large Stokes shifts, make them suitable for a variety of applications in life sciences research.[1] Their amenability to chemical modification allows for the development of probes targeted to specific organelles or responsive to changes in their microenvironment.[1]
Key applications include:
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Organelle-Specific Imaging: By incorporating specific targeting moieties, these fluorophores can be directed to accumulate in organelles such as mitochondria and lysosomes, enabling the study of their morphology and dynamics.[1]
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Enzyme Activity Probes: "Activatable" or "turn-on" probes can be designed to fluoresce only after being cleaved by a specific enzyme, providing a powerful tool for monitoring enzymatic activity in real-time within cellular signaling pathways.[1]
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Labeling of Biomolecules: The carboxylic acid handle facilitates the covalent labeling of primary amines on proteins and other biomolecules, enabling their visualization and tracking in complex biological systems.
Data Presentation: Photophysical Properties of Oxazole-Based Fluorophores
The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for representative oxazole and benzoxazole derivatives, providing a reference for selecting appropriate analogs for specific applications.
| Compound Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Benzoxazole Derivative 1 | 296 - 332 | 368 - 404 | 40 - 72 | Excellent | Various |
| Benzoxazolyl-imidazole Conjugate | 470 | - | - | - | DMSO |
| Benzothiazolyl-imidazole Conjugate | 475 | - | - | - | DMSO |
Data is representative of the general class of oxazole/benzoxazole fluorophores and may vary for specific this compound analogs.
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound Analogs
This protocol describes the covalent labeling of a peptide's N-terminal amine or the side-chain amine of a lysine residue with a this compound analog using carbodiimide chemistry.
Materials:
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This compound analog (carboxyl-functionalized dye)
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Peptide with a free primary amine
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N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Reverse-phase high-performance liquid chromatography (RP-HPLC) for purification
Procedure:
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Activation of the Carboxylic Acid:
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Dissolve the this compound analog (1.5 equivalents) and HOBt or NHS (1.5 equivalents) in a minimum volume of anhydrous DMF.
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Add DIC or EDC (1.7 equivalents) to the solution.
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Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
-
Peptide Labeling:
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Dissolve the peptide (1 equivalent) in anhydrous DMF or DMSO.
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Add TEA or DIPEA (2-3 equivalents) to the peptide solution to ensure the amine is deprotonated.
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Add the activated dye solution to the peptide solution.
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Stir the reaction mixture at room temperature for at least 4 hours, protected from light. The reaction can be left to proceed overnight.
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-
Monitoring and Purification:
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Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS.
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Once the reaction is complete, purify the labeled peptide using RP-HPLC.
-
-
Characterization:
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Confirm the identity and purity of the fluorescently labeled peptide using mass spectrometry and analytical RP-HPLC.
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Protocol 2: Cellular Imaging of Mitochondria with a Targeted Oxazole Probe
This protocol outlines a general procedure for staining mitochondria in live cells using an oxazole-based fluorescent probe designed for mitochondrial targeting.
Materials:
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Mitochondria-targeted this compound analog probe (e.g., conjugated to a lipophilic cation)
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Live cells cultured on glass-bottom dishes or coverslips
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Appropriate cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filter sets
Procedure:
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Cell Preparation:
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Culture cells to the desired confluency on a suitable imaging substrate.
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Probe Incubation:
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Prepare a stock solution of the mitochondria-targeted oxazole probe in DMSO.
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Dilute the stock solution to the final working concentration (typically in the nanomolar to low micromolar range) in pre-warmed cell culture medium.
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Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe.
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Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the time specified for the particular probe (e.g., 15-30 minutes).
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-
Washing:
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Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
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-
Imaging:
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Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
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Image the cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the oxazole probe.
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Visualizations
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation in apoptosis visualized by an activatable oxazole probe.
Experimental Workflow: Protein Labeling and Purification
Caption: General workflow for protein labeling with carboxy-oxazole dyes.
Logical Relationship: Targeted Mitochondrial Imaging
Caption: Principle of targeting mitochondria with a modified oxazole fluorescent probe.
References
Application Notes and Protocols: 4-(1,3-Oxazol-5-yl)benzoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 4-(1,3-Oxazol-5-yl)benzoic acid in the field of material science, focusing on its prospective applications as a building block for Metal-Organic Frameworks (MOFs) and as a component in liquid crystalline materials. The protocols provided are generalized procedures based on established methodologies for these classes of materials and may require further optimization for specific applications.
I. Application in Metal-Organic Frameworks (MOFs)
Application Note: A Versatile Ditopic Linker for Novel MOF Synthesis
This compound is a promising candidate as a ditopic organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). Its rigid structure, arising from the phenyl and oxazole rings, can lead to the formation of robust frameworks with permanent porosity. The presence of both a carboxylate group and a nitrogen-containing heterocycle (oxazole) offers multiple coordination sites for metal ions, potentially leading to MOFs with interesting topologies and properties.
The oxazole ring can introduce additional functionality and polarity within the MOF pores, which could be advantageous for applications in selective gas storage and separation, catalysis, and sensing. The dimensions and rigidity of this linker are suitable for the construction of microporous to mesoporous MOFs.
Potential Advantages:
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Structural Rigidity: The aromatic nature of the linker can contribute to the thermal and mechanical stability of the resulting MOF.
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Functional Pores: The oxazole moiety can enhance the selective adsorption of specific gases or small molecules.
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Tunable Properties: Modification of the oxazole or phenyl ring would allow for fine-tuning of the MOF's properties.
Representative Data for a Hypothetical MOF (Zn-OBA)
The following table summarizes expected characterization data for a hypothetical MOF, designated as Zn-OBA, synthesized from this compound and a zinc-based metal precursor. These values are representative and would need to be confirmed by experimental data.
| Parameter | Representative Value | Characterization Method |
| BET Surface Area | 800 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.4 - 0.7 cm³/g | Nitrogen Adsorption |
| Thermal Stability (TGA) | Up to 350 °C | Thermogravimetric Analysis |
| Crystal System | To be determined | Single-Crystal X-ray Diffraction |
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF (Zn-OBA)
This protocol describes a general procedure for the synthesis of a hypothetical zinc-based MOF using this compound as the organic linker via a solvothermal method.
Materials:
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This compound (OBA)
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Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
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N,N-Dimethylformamide (DMF)
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Ethanol
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Teflon-lined stainless steel autoclave (23 mL)
Procedure:
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In a 20 mL glass vial, dissolve 37.8 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 15 mL of DMF.
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Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
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Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.
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Seal the autoclave and place it in a programmable oven.
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Heat the autoclave to 120°C for 24 hours.
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After 24 hours, allow the oven to cool down to room temperature slowly.
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Colorless crystals should be formed. Decant the mother liquor.
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Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
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Dry the crystals under vacuum at 80°C for 12 hours to obtain the activated MOF.
Characterization:
The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to determine its thermal stability, and nitrogen adsorption-desorption measurements to determine its surface area and porosity.
Synthesis Workflow
Caption: Solvothermal synthesis workflow for a hypothetical MOF.
II. Application in Liquid Crystals
Application Note: A Mesogenic Core for Thermotropic Liquid Crystals
The rigid, rod-like structure of this compound makes it a suitable core structure (mesogen) for the design of thermotropic liquid crystalline materials. By esterification of the carboxylic acid group with various alkyl chains, it is possible to synthesize a homologous series of compounds that may exhibit liquid crystalline phases, such as nematic or smectic phases, over a specific temperature range.
The presence of the oxazole ring introduces a lateral dipole moment which can influence the intermolecular interactions and, consequently, the type and stability of the mesophase. The linear geometry of the molecule is a key feature for the formation of anisotropic liquid crystal phases.
Potential Applications:
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Display Technologies: As a component in liquid crystal mixtures for display applications.
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Optical Materials: In the development of optical sensors, switches, and other photonic devices.
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Anisotropic Solvents: As a high-temperature anisotropic solvent for spectroscopy or chemical reactions.
Representative Data for a Hypothetical Liquid Crystal Derivative
The table below shows hypothetical phase transition temperatures for a liquid crystal derivative, this compound octyl ester. The transition temperatures are critical parameters for defining the operating range of a liquid crystal material.
| Transition | Temperature (°C) | Method of Determination |
| Crystal to Nematic (T_m) | 85 | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |
| Nematic to Isotropic (T_c) | 110 | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |
Experimental Protocol: Synthesis of a Liquid Crystal Ester Derivative
This protocol outlines the synthesis of an octyl ester derivative of this compound, a potential thermotropic liquid crystal.
Materials:
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This compound
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Thionyl chloride (SOCl₂)
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1-Octanol
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Pyridine
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Dichloromethane (DCM)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 4-(1,3-Oxazol-5-yl)benzoyl chloride
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In a round-bottom flask, suspend 1.89 g (10 mmol) of this compound in 20 mL of thionyl chloride.
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Add a catalytic amount of DMF (2-3 drops).
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Reflux the mixture for 2 hours. The solid should dissolve, indicating the formation of the acid chloride.
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Remove the excess thionyl chloride under reduced pressure.
Step 2: Esterification
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Dissolve the crude acid chloride in 30 mL of anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of 1.30 g (10 mmol) of 1-octanol and 0.87 mL (11 mmol) of pyridine in 10 mL of DCM.
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Stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture with saturated NaHCO₃ solution (2 x 20 mL) and then with water (2 x 20 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization:
The final product should be characterized by ¹H NMR and ¹³C NMR to confirm its structure. The liquid crystalline properties should be investigated using differential scanning calorimetry (DSC) to determine the phase transition temperatures and polarized optical microscopy (POM) to observe the liquid crystalline textures.
Synthesis of a Liquid Crystal Ester Derivative
Application Notes and Protocols for High-Throughput Screening with 4-(1,3-Oxazol-5-yl)benzoic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[1] The 4-(1,3-oxazol-5-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry. Oxazole-containing compounds are known to interact with a wide range of biological targets due to their ability to participate in various non-covalent interactions.[2] This document provides detailed application notes and protocols for conducting a high-throughput screening campaign using a hypothetical library of this compound derivatives to identify inhibitors of a generic protein kinase, a common target in drug discovery.
Target Profile: Protein Kinase X (PKX)
For the context of this protocol, we will focus on a hypothetical serine/threonine kinase, Protein Kinase X (PKX), which is implicated in a cancer-related signaling pathway. The objective of the HTS campaign is to identify small molecule inhibitors of PKX's enzymatic activity.
Signaling Pathway Diagram
The following diagram illustrates a simplified, generic signaling cascade involving Protein Kinase X (PKX).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following aspects can help identify and resolve the problem:
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Reagent Quality:
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Tosylmethyl isocyanide (TosMIC) (Van Leusen Synthesis): TosMIC is sensitive to moisture and can degrade over time. Ensure it is of high purity and has been stored under anhydrous conditions. Using old or improperly stored TosMIC is a frequent cause of reaction failure.
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Starting Aldehyde/Ketone: Verify the purity of your 4-formylbenzoic acid or the corresponding 2-acylamino-ketone precursor. Impurities can interfere with the reaction.
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Solvents and Bases: Ensure all solvents are anhydrous, as water can quench the reactive intermediates. The base used (e.g., K₂CO₃, DBU) should be of appropriate quality and strength.
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Reaction Conditions:
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Temperature: The optimal temperature can vary depending on the specific protocol. For the Van Leusen synthesis, reactions are often run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. However, excessive heat can lead to decomposition and side product formation.
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Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to the degradation of the product.
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Reaction Work-up:
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pH Adjustment: During the work-up, ensure the pH is carefully adjusted to precipitate the carboxylic acid product. Incomplete precipitation will lead to a lower isolated yield.
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Extraction: If an ester derivative is synthesized first, ensure efficient extraction with an appropriate solvent system.
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Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction mixture. How can I minimize these unwanted products?
A: The formation of byproducts is a common challenge in oxazole synthesis. Here are some strategies to improve the selectivity of your reaction:
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Van Leusen Synthesis:
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Side Reactions of TosMIC: TosMIC can undergo self-condensation or react with the base to form byproducts. Ensure a slow, controlled addition of the base to the reaction mixture.
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Aldehyde Purity: Impurities in the 4-formylbenzoic acid can lead to the formation of corresponding oxazoles, complicating purification.
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Robinson-Gabriel Synthesis:
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Incomplete Cyclization: The 2-acylamino-ketone starting material may not fully cyclize, leading to a mixture of starting material and product. Ensure a sufficient amount of the dehydrating agent (e.g., concentrated H₂SO₄, P₂O₅) is used and that the reaction is allowed to proceed to completion.
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Decomposition: Strong acidic conditions required for the Robinson-Gabriel synthesis can sometimes lead to the decomposition of sensitive substrates. Consider using milder dehydrating agents if you observe significant charring or a complex mixture of products.[1]
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Purification:
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Chromatography: If byproducts are difficult to remove by recrystallization, column chromatography is a reliable method for purification.
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Recrystallization: Carefully select the recrystallization solvent to maximize the recovery of the pure product while leaving impurities in the mother liquor.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for the synthesis of this compound and its derivatives are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis.
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Van Leusen Oxazole Synthesis: This method involves the reaction of an aldehyde (in this case, 4-formylbenzoic acid or its ester) with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2]
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Robinson-Gabriel Synthesis: This route utilizes the intramolecular cyclization and dehydration of a 2-acylamino-ketone precursor, which can be synthesized from a benzoic acid derivative.[3][4]
Q2: Which synthetic route is generally preferred for this target molecule?
A2: The Van Leusen synthesis is often preferred for its operational simplicity and the commercial availability of the starting materials (4-formylbenzoic acid and TosMIC). It typically proceeds under milder conditions compared to the Robinson-Gabriel synthesis. However, the choice of route may depend on the availability of specific precursors and the scale of the synthesis.
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Choose a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation of the components.
Q4: My final product is an ester of this compound. What is the standard procedure for hydrolysis to the carboxylic acid?
A4: The hydrolysis of the ester to the carboxylic acid is typically achieved by heating the ester in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous base (e.g., sodium hydroxide or potassium hydroxide). After the reaction is complete, the alcohol is removed under reduced pressure, and the aqueous solution is acidified (e.g., with HCl) to precipitate the carboxylic acid product, which can then be collected by filtration.
Data Presentation
The following tables summarize typical reaction conditions and yields for the key synthetic steps involved in the preparation of this compound.
Table 1: Van Leusen Synthesis of this compound methyl ester
| Parameter | Condition 1 | Condition 2 |
| Starting Aldehyde | Methyl 4-formylbenzoate | Methyl 4-formylbenzoate |
| Reagent | Tosylmethyl isocyanide (TosMIC) | Tosylmethyl isocyanide (TosMIC) |
| Base | K₂CO₃ | DBU |
| Solvent | Methanol | Acetonitrile |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 4-6 hours | 12-18 hours |
| Typical Yield | 75-85% | 70-80% |
Table 2: Robinson-Gabriel Synthesis of an Oxazole
| Parameter | Condition 1 |
| Starting Material | 2-Acylamino-ketone |
| Dehydrating Agent | Concentrated H₂SO₄ |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
Table 3: Ester Hydrolysis
| Parameter | Condition 1 |
| Starting Material | This compound methyl ester |
| Base | NaOH |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
| Typical Yield | >90% |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (1.05 eq) in anhydrous methanol.
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Base Addition: Add potassium carbonate (K₂CO₃) (1.5 eq) to the mixture in one portion.
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Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Hydrolysis to this compound
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Reaction Setup: Dissolve the methyl 4-(1,3-Oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and a 2M aqueous solution of sodium hydroxide (NaOH).
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Reaction: Heat the mixture to reflux for 2-3 hours until the starting material is completely consumed (monitored by TLC).
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Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.
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Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the dropwise addition of 1M hydrochloric acid (HCl).
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Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: Purification of 4-(1,3-Oxazol-5-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(1,3-Oxazol-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often stem from unreacted starting materials or by-products of the synthetic route. Depending on the synthesis method, these can include:
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Starting materials: Such as 4-formylbenzoic acid or its esters, and tosylmethyl isocyanide (TosMIC) if using the van Leusen reaction.
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Reaction intermediates: Incomplete cyclization can lead to intermediate species.
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Side-products: Decarboxylation of the benzoic acid moiety under harsh reaction conditions or the formation of regioisomers.
Q2: What is the general solubility profile of this compound?
A2: As a benzoic acid derivative, its solubility is pH-dependent. It is generally poorly soluble in neutral and acidic aqueous solutions. However, it will be soluble in basic aqueous solutions (e.g., dilute sodium hydroxide, sodium bicarbonate) due to the formation of the corresponding carboxylate salt. In organic solvents, it is expected to have moderate solubility in polar aprotic solvents like DMSO and DMF and lower solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in alcohols like methanol and ethanol is likely moderate.
Q3: My purified this compound appears discolored. What could be the cause?
A3: Discoloration (often yellow or brown) can be due to the presence of minor, highly conjugated impurities or degradation products. These can sometimes be effectively removed by treating a solution of the compound with activated charcoal before the final crystallization step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The chosen solvent is too good at room temperature, leading to significant loss of product in the mother liquor. | Select a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature. A co-solvent system (e.g., ethanol/water) might be necessary. |
| The compound is precipitating too quickly, trapping impurities. | Ensure the solution cools down slowly to allow for the formation of pure crystals. Insulating the flask can help. | |
| Product is still impure after recrystallization (as determined by TLC or NMR) | The impurities have very similar solubility profiles to the desired product. | Column chromatography may be necessary for separation. A suitable eluent system would likely be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of acetic or formic acid to improve peak shape. |
| The compound is co-precipitating with a salt. | Ensure that any basic solutions used to dissolve the product are thoroughly neutralized to the point of precipitation of the carboxylic acid, and then wash the precipitate with deionized water to remove any residual salts. | |
| Oily precipitate instead of crystals during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or impurities are depressing the melting point. | Try a lower-boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of pure product can also induce crystallization. |
| Streaking on TLC plate | The compound is highly polar and strongly interacts with the silica gel. | Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group, which should result in a more defined spot. |
Quantitative Data Summary
The following table presents hypothetical data from a comparative study of purification methods for crude this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85 | 97 | 75 | Good for removing less polar impurities. |
| Recrystallization with Charcoal Treatment | 85 | 98 | 70 | Effective for removing colored impurities. |
| Acid-Base Extraction | 85 | 92 | 85 | Good for removing neutral or basic impurities, but may not remove acidic impurities. |
| Column Chromatography (Silica Gel) | 85 | >99 | 60 | Most effective for achieving high purity, but can be lower yielding and more time-consuming. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, and water mixtures) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point. An ethanol/water mixture is a good starting point.
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Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.
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(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
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Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel.
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Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane). The addition of 0.5-1% acetic acid to the eluent can improve the resolution and peak shape of the acidic compound.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A logical troubleshooting guide for addressing persistent impurities after initial recrystallization.
Technical Support Center: Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid. This guide focuses on the prevalent Van Leusen oxazole synthesis route, offering insights into potential side reactions and strategies for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used and effective method is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring. For the synthesis of this compound, the typical starting material is methyl 4-formylbenzoate, which is then reacted with TosMIC. The resulting methyl ester is subsequently hydrolyzed to yield the final carboxylic acid product.
Q2: Why is methyl 4-formylbenzoate used as a starting material instead of 4-formylbenzoic acid?
A2: The carboxylic acid group in 4-formylbenzoic acid is acidic and can interfere with the basic conditions required for the Van Leusen reaction. It can react with the base, potentially leading to undesired side reactions and reduced yields. Therefore, it is common practice to protect the carboxylic acid as a methyl ester, which is stable under the reaction conditions. The ester is then easily hydrolyzed back to the carboxylic acid in a subsequent step.
Q3: What are the key reagents and their roles in the Van Leusen oxazole synthesis?
A3: The key reagents are:
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Aldehyde (Methyl 4-formylbenzoate): Provides the carbon atom that will become C5 of the oxazole ring and the attached substituted phenyl group.
-
Tosylmethyl isocyanide (TosMIC): A crucial reagent that provides the C2 and C4 atoms and the nitrogen atom of the oxazole ring.[1]
-
Base (e.g., Potassium Carbonate, Potassium tert-butoxide): Deprotonates TosMIC to form a nucleophilic intermediate that attacks the aldehyde. A stronger base can also facilitate the final elimination step.[2]
Q4: I am observing a significant amount of a byproduct that is not the desired oxazole. What could it be?
A4: A common byproduct is the stable 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2] This occurs when the final elimination of the tosyl group is incomplete. Another possibility is the formation of nitrile byproducts.[2]
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive TosMIC reagent. 2. Insufficiently strong base. 3. Wet reagents or solvents. 4. Low reaction temperature. | 1. Use fresh or properly stored TosMIC. 2. Switch to a stronger base like potassium tert-butoxide or DBU.[2] 3. Ensure all reagents and solvents are anhydrous.[2] 4. Gently heat the reaction mixture to 40-50 °C.[2] |
| Formation of Oxazoline Byproduct | Incomplete elimination of the tosyl group from the dihydrooxazole intermediate.[2] | 1. Increase the reaction temperature or prolong the reaction time.[2] 2. Use a stronger base to promote the elimination step.[2] |
| Formation of Nitrile Byproduct | This can be a competing reaction pathway, especially with certain substrates and conditions. | 1. Carefully control the reaction temperature. 2. The choice of base and solvent can influence the reaction pathway; consider screening different conditions. |
| Cannizzaro Reaction Byproduct (with 4-formylbenzoic acid) | If 4-formylbenzoic acid is used directly, the strongly basic conditions can induce the disproportionation of the aldehyde into an alcohol and a carboxylic acid.[3] | 1. Protect the carboxylic acid group as a methyl ester (methyl 4-formylbenzoate) before the Van Leusen reaction. 2. If using the acid directly, employ milder basic conditions if possible, though this may reduce the efficiency of the oxazole formation. |
| Difficulty in Product Purification | The product may have similar polarity to the starting materials or byproducts. | 1. Optimize the solvent system for column chromatography. 2. Recrystallization from a suitable solvent can be an effective purification method. |
| Low Yield in Hydrolysis Step | 1. Incomplete hydrolysis of the methyl ester. 2. Product loss during workup. | 1. Increase the reaction time or the concentration of the base/acid used for hydrolysis. 2. Ensure complete precipitation of the product by adjusting the pH to be sufficiently acidic (pH 1-2). Wash the precipitate with cold water to minimize dissolution.[3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate
This protocol is based on the Van Leusen oxazole synthesis.
Materials:
-
Methyl 4-formylbenzoate
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 4-formylbenzoate (1.0 eq) and TosMIC (1.05 eq) in anhydrous methanol, add potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(1,3-oxazol-5-yl)benzoate.
Protocol 2: Hydrolysis of Methyl 4-(1,3-Oxazol-5-yl)benzoate
Materials:
-
Methyl 4-(1,3-oxazol-5-yl)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.[3]
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 | Van Leusen Oxazole Synthesis | Methyl 4-formylbenzoate, TosMIC, K₂CO₃ | Methanol | Reflux | 70-85 |
| 2 | Ester Hydrolysis | Methyl 4-(1,3-oxazol-5-yl)benzoate, NaOH | Methanol/Water | Reflux | >90 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low oxazole yield.
References
Technical Support Center: Optimizing Derivatization of 4-(1,3-Oxazol-5-yl)benzoic acid
Welcome to the technical support center for the derivatization of 4-(1,3-oxazol-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The primary reactions involve modifications of the carboxylic acid group, such as amide bond formation and esterification, as well as cross-coupling reactions on the aromatic rings.
Q2: What challenges might I encounter when working with this molecule?
Common challenges include:
-
Low reaction yields in amide coupling due to the electronic properties of the heterocyclic acid.[1][2]
-
Side reactions , such as racemization or decomposition of coupling agents.[1]
-
Oxazole ring instability under harsh basic or acidic conditions.[3][4]
-
Catalyst inactivation or low turnover in cross-coupling reactions.[3][5]
Q3: Under what conditions is the oxazole ring unstable?
The oxazole ring can be susceptible to cleavage under strongly basic conditions (e.g., organolithium reagents), strongly acidic conditions, and with certain strong oxidizing agents like potassium permanganate.[3][4] Nucleophilic attack, particularly at the C2 position, can also lead to ring opening.[3][4]
Troubleshooting Guides
Amide Coupling Reactions
Problem: Low or no yield in amide bond formation.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Incomplete Carboxylic Acid Activation | - Ensure you are using a sufficient amount of coupling reagent (typically 1.0-1.5 equivalents).- Consider pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[1]- Switch to a more potent coupling reagent like HATU or COMU.[6][7] |
| Amine Deactivation | - The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Add a non-nucleophilic base such as DIPEA or N-methylmorpholine (NMM) to the reaction mixture. |
| Steric Hindrance | - If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow.[1] Consider prolonged reaction times or heating the reaction. Microwave irradiation can sometimes be beneficial. |
| Hydrolysis of Activated Intermediate | - Ensure all solvents and reagents are anhydrous, as water can hydrolyze the activated ester intermediate.[1] |
| Low Reactivity of the Heterocyclic Acid | - Heterocyclic carboxylic acids can sometimes be less reactive. A one-pot method using DMAPO and Boc2O has been shown to be effective for N-acylation of less reactive nitrogen-containing heterocycles.[2][8] |
Suzuki-Miyaura Cross-Coupling
Problem: Low yield or decomposition in Suzuki-Miyaura coupling reactions.
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivation | - Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3][5]- Thoroughly degas all solvents and reagents before use.[5]- Use fresh, high-quality palladium catalysts and ligands. Palladacycle precatalysts or bulky, electron-rich phosphine ligands like SPhos and XPhos can be effective.[5] |
| Inappropriate Base | - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3][9] The base should be anhydrous and finely powdered. |
| Side Reactions (e.g., Dehalogenation) | - If dehalogenation of a bromo-oxazole starting material is observed, the reaction conditions may be too harsh.[5] Try lowering the temperature or shortening the reaction time. |
| Homocoupling of Boronic Acid | - This can occur, especially with Pd(II) precatalysts.[5] Using a Pd(0) source like Pd(PPh₃)₄ may mitigate this issue. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF/DCM | 60-85 | Common and cost-effective.[6] |
| HATU | - | DIPEA | DMF | 85-95 | Highly efficient, rapid reactions.[1][6] |
| COMU | Collidine | - | NMP/Water | 70-90 | Broad substrate scope.[7] |
| T3P | Pyridine | - | EtOAc | 75-90 | Low epimerization. |
| Boc₂O | DMAPO | - | - | >85 | Effective for less reactive heterocycles.[2][8] |
Table 2: Condition Screening for a Model Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 88 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | DME | 90 | 85 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | THF/H₂O | 80 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).[6]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk flask, combine the aryl halide (e.g., a bromo-oxazole derivative) (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.[5]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane).[5]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. Microwave irradiation can also be used to shorten reaction times.[5]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography.[5]
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low amide coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid | Tohoku University [tohoku.ac.jp]
- 9. researchgate.net [researchgate.net]
Stability issues of 4-(1,3-Oxazol-5-yl)benzoic acid in solution
This technical support center provides guidance on the stability of 4-(1,3-Oxazol-5-yl)benzoic acid in solution. As specific stability data for this compound is not extensively published, this guide offers general principles, troubleshooting advice, and standardized protocols based on the known chemistry of its constituent benzoic acid and oxazole moieties to help researchers assess its stability for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound stem from its two key structural features: the oxazole ring and the benzoic acid group. The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, and both rings are potentially liable to oxidative and photolytic degradation.[1][2][3] The benzoic acid moiety imparts pH-dependent solubility, which can also be perceived as a stability issue if the compound precipitates out of solution upon changes in pH.[4][5]
Q2: What are the likely degradation pathways for this molecule?
A2: Based on its structure, potential degradation pathways include:
-
Hydrolysis: Acid or base-catalyzed cleavage of the oxazole ring. The amide-like linkage within the oxazole ring is a potential site for hydrolysis under harsh pH conditions.[1][6]
-
Oxidation: Degradation of the electron-rich oxazole and benzene rings in the presence of oxidizing agents.[3][7]
-
Photodegradation: Aromatic carboxylic acids and heterocyclic rings can be sensitive to UV or visible light, leading to decarboxylation or other photochemical reactions.[8][9]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize shelf-life, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8°C or -20°C). For long-term storage, aliquoting and freezing at -80°C is recommended to avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
pH: Maintain the pH of the solution in a neutral to slightly acidic range (pH 5-7), if compatible with the experimental requirements, to minimize the risk of base-catalyzed hydrolysis.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: The most definitive way to assess stability is by conducting a forced degradation study.[10][11][12] This involves subjecting the compound to a variety of stress conditions (acid, base, oxidation, heat, light) that are more severe than typical experimental or storage conditions.[13][14][15] The amount of remaining parent compound and the formation of any degradation products are monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][16]
Troubleshooting Guides
Q5: I observed precipitation in my solution of this compound. What could be the cause?
A5: Precipitation is often related to solubility rather than chemical degradation. Consider the following:
-
pH-Dependent Solubility: As a carboxylic acid, the compound's solubility is highly dependent on pH. It is generally less soluble at acidic pH (where it is in its neutral form) and more soluble at neutral to basic pH (where it forms a carboxylate salt). Check the pH of your solution.
-
Solvent Choice: The compound may have limited solubility in your chosen solvent system. Consider using a co-solvent, such as DMSO or ethanol, if compatible with your experiment.
-
Concentration: You may be exceeding the solubility limit of the compound at the given temperature and pH. Try preparing a more dilute solution.
Q6: The color of my solution changed over time. Does this indicate degradation?
A6: A change in color can be an indicator of chemical degradation. Oxidative degradation of aromatic and heterocyclic systems, in particular, can lead to the formation of colored byproducts. To confirm if degradation has occurred, you should analyze the solution using an appropriate analytical technique (e.g., HPLC-UV) to check for the appearance of new peaks and a decrease in the peak area of the parent compound.
Q7: My experimental results are inconsistent. Could this be a stability issue?
A7: Yes, inconsistent results, such as a loss of biological activity or variable analytical readings, can be a sign of compound instability. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability. It is recommended to use freshly prepared solutions for your experiments. If that is not feasible, perform a time-course analysis of your solution under your experimental conditions to quantify the rate of degradation.
Experimental Protocols
The following protocols describe how to perform forced degradation studies to evaluate the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is challenged by a sufficient amount of degradation products.[12]
Protocol 1: Stability-Indicating HPLC-UV Method Development
A stability-indicating method is crucial for separating the parent compound from any potential degradation products.[17]
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient is recommended to ensure separation of compounds with varying polarities. A typical starting gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Use a PDA detector to scan from 200-400 nm to determine the optimal wavelength for detection of the parent compound and any degradants. A wavelength around 254 nm is often a good starting point for aromatic compounds.
Protocol 2: Forced Degradation Studies
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Use this stock for the following stress conditions. Analyze samples by the developed HPLC-UV method at initial, and subsequent time points (e.g., 2, 4, 8, 24 hours) until the target degradation of 5-20% is achieved.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.[17]
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Before injection, neutralize the sample with an equivalent amount of 0.1 M HCl.[17]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Incubate an aliquot of the stock solution in a sealed vial at 80°C, protected from light.[17]
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[14]
-
A control sample should be wrapped in aluminum foil and kept under the same temperature conditions.
-
Data Presentation
Summarize the results of the forced degradation studies in a table to allow for easy comparison of the compound's stability under different conditions.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | Number of Degradants |
| Control | 24 | 100.0 | 99.8 | 0.2 | 0 |
| 0.1 M HCl, 60°C | 24 | 100.0 | |||
| 0.1 M NaOH, 60°C | 24 | 100.0 | |||
| 3% H₂O₂, RT | 24 | 100.0 | |||
| Thermal, 80°C | 24 | 100.0 | |||
| Photolytic (ICH Q1B) | 24 | 100.0 |
% Degradation = (Initial Assay - Final Assay) / Initial Assay * 100
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijisrt.com [ijisrt.com]
- 14. Forced Degradation Studies - STEMart [ste-mart.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 4-(1,3-Oxazol-5-yl)benzoic Acid in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of 4-(1,3-Oxazol-5-yl)benzoic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor aqueous solubility?
A1: this compound possesses a rigid aromatic structure containing a benzoic acid moiety and an oxazole ring. Such molecules often exhibit poor aqueous solubility due to strong intermolecular interactions in the solid state (high crystal lattice energy) and a significant nonpolar surface area, which is energetically unfavorable to solvate in water.
Q2: What is the first step I should take to solubilize this compound for my assay?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power for a wide range of compounds.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the final compound concentration: The simplest approach is to reduce the final concentration of the compound in the assay to below its kinetic solubility limit in the final assay buffer.
-
Optimize the DMSO concentration: While keeping the final DMSO concentration in the assay as low as possible (typically <0.5% v/v to avoid artifacts), a slight increase may help maintain solubility. However, it is crucial to determine the tolerance of your specific assay to DMSO.
-
pH adjustment: As a benzoic acid derivative, the solubility of this compound is expected to be highly pH-dependent. Increasing the pH of the assay buffer above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use of co-solvents: In addition to DMSO from the stock solution, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be included in the assay buffer to increase the solubility of hydrophobic compounds.
-
Employ solubilizing excipients: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes where the hydrophobic molecule is encapsulated within the cyclodextrin cavity.
Q4: How does pH affect the solubility of this compound?
A4: Benzoic acid and its derivatives are weak acids. At a pH below the compound's pKa, the carboxylic acid group will be protonated and the molecule will be in its less soluble, neutral form. As the pH of the solution increases to above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion. Therefore, increasing the pH of the assay buffer is a key strategy to enhance the solubility of this compound.
Q5: What are the potential biological activities of this compound?
A5: While specific biological targets for this compound are not well-documented in publicly available literature, the oxazole moiety is a common scaffold in medicinal chemistry.[1] Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1] Benzoic acid derivatives have also been investigated for various therapeutic applications, including as VLA-4 antagonists.
Troubleshooting Guides
Problem: Compound precipitates out of DMSO stock solution upon storage.
| Possible Cause | Troubleshooting Step |
| Supersaturated solution | Gently warm the stock solution to 37°C and vortex or sonicate to redissolve. Consider preparing a fresh, slightly less concentrated stock solution. |
| Improper storage | Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. |
| Water absorption by DMSO | Use anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and absorbed water can decrease the solubility of hydrophobic compounds. |
Problem: Inconsistent results or low potency observed in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Compound precipitation in assay media | Visually inspect the assay plate for any signs of precipitation. Determine the kinetic solubility of the compound in your specific cell culture medium. |
| Cytotoxicity of the solubilizing agent | High concentrations of DMSO or other co-solvents can be toxic to cells. Perform a solvent tolerance experiment to determine the maximum concentration of the solvent that does not affect cell viability. |
| Compound binding to plasticware | Poorly soluble compounds can adsorb to the surface of plastic assay plates, reducing the effective concentration. Consider using low-binding plates or including a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a small amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Sonication in a water bath can also be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
This protocol provides a general method to estimate the kinetic solubility of a compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a clear 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution. Include a DMSO-only control.
-
To each well, rapidly add the aqueous assay buffer of interest (e.g., 198 µL of phosphate-buffered saline, pH 7.4) to achieve the final desired compound concentrations.
-
Seal the plate and shake for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Measure the turbidity of each well using a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is estimated as the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control.
Data Presentation
Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds
Since experimental data for this compound is limited, the following table presents predicted properties for structurally related compounds to provide a general understanding.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | Predicted pKa |
| This compound | C₁₀H₇NO₃ | 189.17[2] | 1.5[3] | ~3.5 - 4.5 |
| Benzoic acid | C₇H₆O₂ | 122.12 | 1.9 | 4.2 |
| 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 189.17[4] | 0.9[4] | Not available |
| 3-(1,3-Oxazol-5-yl)benzoic acid | C₁₀H₇NO₃ | 189.17[1] | 2.0[1] | Not available |
Note: The pKa for this compound is an estimate based on the pKa of benzoic acid and the potential electronic effects of the oxazole substituent. Experimental determination is recommended.
Visualizations
Caption: Workflow for addressing solubility issues.
Given the absence of a known specific biological target for this compound, a signaling pathway diagram cannot be accurately generated. The following diagram illustrates a logical workflow for troubleshooting poor compound solubility in a typical drug discovery setting.
Caption: Decision tree for solubility enhancement.
References
Technical Support Center: 4-(1,3-Oxazol-5-yl)benzoic acid Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1,3-oxazol-5-yl)benzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, characterization, and biological assays.
I. Synthesis and Purification
The synthesis of this compound can be challenging. Below are common problems and their solutions, focusing on a plausible synthetic route adapted from related heterocyclic preparations. A common approach involves the construction of the oxazole ring followed by modification of a precursor to the benzoic acid, or a coupling reaction to attach the benzoic acid moiety. A modified Robinson-Gabriel synthesis is a viable pathway.
Frequently Asked Questions (FAQs):
Q1: My synthesis of the 2-acylamino-ketone precursor is giving a low yield. What are the likely causes?
A1: Low yields in the acylation of the aminoketone precursor can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate acylating agent and base, and consider extending the reaction time or moderately increasing the temperature.
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Side Reactions: The aminoketone can undergo self-condensation or other side reactions. Maintain a controlled temperature and add the acylating agent slowly to the reaction mixture.
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Purity of Starting Materials: Impurities in the starting aminoketone or the acylating agent can interfere with the reaction. Ensure the purity of your reactants before starting.
Q2: The cyclodehydration step to form the oxazole ring is not working efficiently. What can I do?
A2: The cyclodehydration is a critical step and can be influenced by several parameters:
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Dehydrating Agent: The choice and amount of dehydrating agent are crucial. While sulfuric acid is traditional for the Robinson-Gabriel synthesis, other reagents like phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] Consider screening different dehydrating agents.
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Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition. Optimize the temperature carefully.
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Water Content: The presence of water can inhibit the cyclodehydration. Ensure all your reagents and solvents are anhydrous.
Q3: I am observing significant byproduct formation during the synthesis. What are the common side products and how can I minimize them?
A3: Common side products in oxazole synthesis include:
-
Incompletely cyclized intermediates: The 2-acylamino-ketone may not fully cyclize. Try increasing the reaction time or the strength of the dehydrating agent.
-
Polymerization/Tar Formation: The starting materials or product may be unstable under the reaction conditions, leading to polymerization. Consider using milder reaction conditions or reducing the reaction time.
-
Hydrolysis of the oxazole ring: If water is present, the oxazole ring can be susceptible to hydrolysis, especially under acidic conditions. A thoroughly dried setup is essential.
Q4: How can I effectively purify the final this compound product?
A4: Purification can often be achieved through recrystallization. Due to the carboxylic acid group, the solubility of the compound will be pH-dependent.
-
Recrystallization: A common method is to dissolve the crude product in a hot solvent in which it is highly soluble and then cool the solution slowly to allow for the formation of pure crystals. For benzoic acid derivatives, recrystallization from hot water or aqueous ethanol is often effective.[2][3]
-
Acid-Base Extraction: You can dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate solution) to form the carboxylate salt. This aqueous solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequently, acidification of the aqueous layer will precipitate the pure carboxylic acid, which can be collected by filtration.
Experimental Protocol: Synthesis via a Modified Robinson-Gabriel Approach
This protocol is a representative method and may require optimization for specific laboratory conditions.
Step 1: Synthesis of a 2-amino-1-(4-cyanophenyl)ethan-1-one precursor. This starting material can be synthesized from 4-cyanobenzoyl chloride and a suitable amino-component.
Step 2: Acylation of the aminoketone. To a solution of the aminoketone in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or pyridine) and the desired acylating agent (e.g., acetic anhydride or acetyl chloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Step 3: Cyclodehydration to form the oxazole ring. To the crude 2-acylamino-ketone, add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture to facilitate the cyclization and dehydration. The reaction progress should be monitored by TLC.
Step 4: Hydrolysis of the nitrile to the carboxylic acid. The resulting 4-(1,3-oxazol-5-yl)benzonitrile can be hydrolyzed to the corresponding carboxylic acid by heating with a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solvent.
Step 5: Purification. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
II. Characterization
Accurate characterization of this compound is essential to confirm its identity and purity. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs):
Q5: My ¹H NMR spectrum looks complex and I'm having trouble assigning the peaks. What are the expected chemical shifts?
A5: The ¹H NMR spectrum of this compound will have distinct signals for the protons on the benzoic acid ring and the oxazole ring.
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Benzoic Acid Protons: You should expect two doublets in the aromatic region, corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the carboxylic acid group will be deshielded and appear at a higher chemical shift (around 8.0-8.2 ppm) compared to the protons ortho to the oxazole ring (around 7.8-8.0 ppm).
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Oxazole Protons: The oxazole ring has two protons. The proton at the 2-position will typically be a singlet around 8.0-8.5 ppm, and the proton at the 4-position will be a singlet around 7.5-8.0 ppm.
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Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a high chemical shift (typically >10 ppm) and may be exchangeable with D₂O.
Q6: I am seeing unexpected peaks in my NMR spectrum. What could they be?
A6: Unexpected peaks can arise from several sources:
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Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, or dichloromethane can be present in your sample.
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Starting Materials: Incomplete reaction can lead to the presence of signals from your starting materials.
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Side Products: As discussed in the synthesis section, side products from incomplete cyclization or other reactions can give rise to extra peaks.
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Water: A broad peak around 1.5-4.0 ppm (depending on the solvent) could be due to the presence of water.
Q7: My HPLC analysis is showing a broad or tailing peak for my compound. How can I improve the peak shape?
A7: Peak broadening or tailing in HPLC for an acidic compound like this compound is often related to interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. For a carboxylic acid, using a mobile phase with a pH well below the pKa of the analyte (typically around 2.5-3.5) will ensure it is in its neutral form and interacts more predictably with a C18 column.
-
Ionic Strength: Increasing the buffer concentration in the mobile phase can sometimes help to improve peak shape by masking residual active sites on the silica support.
-
Column Choice: If peak tailing persists, consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar or acidic compounds.
Data Presentation: Expected Analytical Data
| Parameter | Expected Value/Observation |
| Molecular Formula | C₁₀H₇NO₃[4][5] |
| Molecular Weight | 189.17 g/mol [4][5] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.0 (br s, 1H, COOH), ~8.4 (s, 1H, oxazole-H2), ~8.1 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~7.7 (s, 1H, oxazole-H4) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~167 (COOH), ~155 (oxazole-C5), ~151 (oxazole-C2), ~139 (Ar-C), ~130 (Ar-CH), ~128 (Ar-C), ~126 (Ar-CH), ~123 (oxazole-C4) |
| HPLC Retention Time | Dependent on conditions, but expect a sharp peak on a C18 column with an acidic mobile phase. |
Note: The NMR chemical shifts are predicted based on the structure and data from similar compounds and may vary slightly in an actual experimental spectrum.
III. Biological Assays
This compound and its derivatives are often investigated for their biological activities. However, various issues can arise during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs):
Q8: My compound is precipitating in the cell culture medium during my assay. What can I do to improve its solubility?
A8: Poor aqueous solubility is a common problem for many organic compounds.
-
DMSO Concentration: Ensure the final concentration of your DMSO stock in the assay medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Pluronic F-68: For in vitro assays, consider using a small amount of a non-ionic surfactant like Pluronic F-68 to help solubilize the compound. Always include a vehicle control with the same concentration of the surfactant to check for any effects on the assay.
-
Sonication: Briefly sonicating the final solution can sometimes help to dissolve small amounts of precipitate.
Q9: I am observing inconsistent results in my enzyme inhibition assay. What are the potential causes?
A9: Inconsistent IC₅₀ values can be frustrating. Here are some factors to consider:
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Compound Stability: The oxazole ring can be susceptible to degradation under certain conditions. Assess the stability of your compound in the assay buffer over the time course of your experiment.
-
Enzyme Activity: Ensure that the enzyme you are using is active and that its activity is consistent between experiments. Prepare fresh enzyme dilutions for each assay.
-
Assay Conditions: Factors such as pH, temperature, and incubation time can all affect the results of an enzyme assay. Ensure these parameters are tightly controlled.
Q10: I am not observing any biological activity with my compound, even though similar structures are reported to be active. What could be the reason?
A10: A lack of activity can be due to a number of factors:
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Purity: Impurities in your compound could be interfering with its activity or you may have synthesized the wrong compound. Re-verify the identity and purity of your compound.
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Cell Permeability: In cell-based assays, the compound may not be able to cross the cell membrane to reach its target.
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Assay Specificity: The specific biological target you are testing against may not be the correct one for your compound, even if it is structurally similar to other active compounds.
IV. Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
Caption: A typical workflow for the analytical characterization of this compound.
Caption: A decision tree for troubleshooting common issues in biological assays.
References
Technical Support Center: Production of 4-(1,3-Oxazol-5-yl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(1,3-oxazol-5-yl)benzoic acid. Our focus is on minimizing impurity formation and maximizing the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to this compound?
A two-step approach is highly effective. The first step is the Van Leusen oxazole synthesis, reacting methyl 4-formylbenzoate with tosylmethyl isocyanide (TosMIC) to form methyl 4-(1,3-oxazol-5-yl)benzoate. The second step is the hydrolysis of the methyl ester to the desired carboxylic acid. This method is often preferred as the carboxylic acid group in 4-formylbenzoic acid can interfere with the basic conditions of the Van Leusen reaction.
Q2: What are the most common impurities I might encounter?
The most common impurities can be categorized by their origin in the two-step synthesis:
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From Van Leusen Synthesis:
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Unreacted Methyl 4-formylbenzoate: If the reaction is incomplete.
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4-Tosyl-4,5-dihydrooxazole intermediate: Results from incomplete elimination of the tosyl group.[1]
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Methyl 4-cyanobenzoate: This can form if the starting aldehyde is contaminated with ketone impurities.[1]
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p-Toluenesulfinic acid: A byproduct of the elimination step.
-
-
From Hydrolysis:
-
Unreacted Methyl 4-(1,3-oxazol-5-yl)benzoate: Due to incomplete hydrolysis.
-
Q3: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a straightforward and effective method to monitor both the Van Leusen synthesis and the hydrolysis. For the Van Leusen reaction, you can track the disappearance of the methyl 4-formylbenzoate spot and the appearance of the product ester spot. Similarly, for the hydrolysis, the disappearance of the starting ester and the appearance of the final carboxylic acid product (which will likely have a different Rf value) can be monitored.
Q4: Are there alternatives to the Van Leusen synthesis?
Yes, the Robinson-Gabriel synthesis is another classical method for preparing oxazoles. This involves the cyclodehydration of a 2-acylamino-ketone.[2] However, the synthesis of the required starting material for this compound can be more complex than the commercially available precursors for the Van Leusen approach.
Troubleshooting Guides
This guide addresses specific issues that may arise during the synthesis of this compound, leading to low yields or impure products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Methyl 4-(1,3-oxazol-5-yl)benzoate | 1. Purity of Starting Materials: The methyl 4-formylbenzoate may be oxidized to its carboxylic acid, which quenches the base.[1] 2. Inefficient Elimination of the Tosyl Group: The 4-tosyl-4,5-dihydrooxazole intermediate is stable and may not fully convert to the oxazole.[1] 3. Decomposition of TosMIC: Tosylmethyl isocyanide can degrade if not stored properly or if the reaction conditions are too harsh. | 1. Purify Aldehyde: Ensure the methyl 4-formylbenzoate is pure. If necessary, purify it by recrystallization or chromatography before use. 2. Optimize Reaction Conditions: Increase the reaction temperature after the initial addition of reagents to promote the elimination step. Consider using a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) instead of potassium carbonate.[1] Extending the reaction time can also improve conversion.[1] 3. Use Fresh Reagents: Use fresh, high-quality TosMIC for the reaction. |
| Presence of Multiple Spots on TLC After Van Leusen Reaction | 1. Incomplete Reaction: Unreacted starting materials and the desired product are present. 2. Formation of Stable Intermediate: The 4-tosyl-4,5-dihydrooxazole intermediate is present alongside the product.[1] 3. Side Reactions: Formation of nitrile byproducts from ketone impurities.[1] | 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to drive it to completion. 2. Force the Elimination: If the intermediate is the major byproduct, you can try to convert it to the product post-reaction by treating the crude mixture with a strong base like DBU.[1] 3. Ensure Purity of Aldehyde: Use highly pure methyl 4-formylbenzoate to avoid side reactions. |
| Incomplete Hydrolysis of Methyl 4-(1,3-oxazol-5-yl)benzoate | 1. Insufficient Reaction Time or Temperature: The hydrolysis reaction has not gone to completion. 2. Inadequate Amount of Base: Not enough sodium hydroxide was used to drive the saponification. | 1. Extend Reaction Time/Increase Temperature: Reflux the reaction mixture for a longer period. Monitor by TLC until the starting ester spot disappears. 2. Use Excess Base: Ensure at least 1.5-2.0 equivalents of sodium hydroxide are used. |
| Difficulty in Isolating the Final Product | 1. Incomplete Precipitation: The pH of the solution after hydrolysis was not sufficiently acidic to precipitate the carboxylic acid. 2. Product is Soluble in the Work-up Solvent: The product may have some solubility in the aqueous layer. | 1. Adjust pH: Carefully acidify the aqueous solution with an acid like 1M HCl to a pH of 2-3 to ensure complete precipitation of the product.[3] 2. Extraction: After acidification, if the product does not fully precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate to recover the dissolved product. |
Experimental Protocols
Step 1: Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate (Van Leusen Synthesis)
Materials:
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Methyl 4-formylbenzoate
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Tosylmethyl isocyanide (TosMIC)
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Potassium carbonate (K₂CO₃), anhydrous
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Methanol (MeOH), anhydrous
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Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add anhydrous potassium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting aldehyde is consumed.
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Remove the methanol under reduced pressure.
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Partition the residue between dichloromethane and water.
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Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure methyl 4-(1,3-oxazol-5-yl)benzoate.
Step 2: Hydrolysis of Methyl 4-(1,3-Oxazol-5-yl)benzoate
Materials:
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Methyl 4-(1,3-oxazol-5-yl)benzoate
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Sodium hydroxide (NaOH)
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Methanol (MeOH)
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Water
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1M Hydrochloric acid (HCl)
Procedure:
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Dissolve methyl 4-(1,3-oxazol-5-yl)benzoate (1.0 eq) in a mixture of methanol and 2M aqueous sodium hydroxide solution (2.0 eq).
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Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is no longer visible.
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Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath.
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Acidify the solution to a pH of 2-3 by the dropwise addition of 1M HCl. A precipitate should form.[3]
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield this compound.
Data Presentation
Table 1: Troubleshooting Guide with Quantitative Impact on Purity
| Problem | Potential Impurity | Typical Purity Range (before optimization) | Purity Range (after optimization) | Key Optimization Parameter |
| Incomplete Elimination in Van Leusen Reaction | 4-Tosyl-4,5-dihydrooxazole intermediate | 60-80% | >95% | Use of a stronger base (e.g., DBU) and increased temperature. |
| Oxidized Aldehyde Starting Material | Unreacted TosMIC and byproducts | 40-60% | >90% | Purification of methyl 4-formylbenzoate before use. |
| Incomplete Hydrolysis | Unreacted methyl 4-(1,3-oxazol-5-yl)benzoate | 70-85% | >98% | Increased reaction time (e.g., from 2h to 4h) and ensuring excess NaOH. |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Logical relationship between issues, causes, and solutions in the synthesis.
References
Technical Support Center: Analysis of 4-(1,3-Oxazol-5-yl)benzoic acid by HPLC
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the HPLC analysis of 4-(1,3-Oxazol-5-yl)benzoic acid.
Experimental Protocol: HPLC Method for this compound
A robust HPLC method for the quantitative analysis of this compound has been developed. Below are the detailed experimental parameters.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B5-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Peak Shape Issues
Q1: My peak is tailing. What are the possible causes and how can I fix it?
A1: Peak tailing is a common issue, often indicating undesirable interactions between the analyte and the stationary phase.[1][2]
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Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the acidic analyte.
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Solution: Lower the pH of the mobile phase by slightly increasing the formic acid concentration (e.g., to 0.2%). This ensures the carboxylic acid is fully protonated and reduces interaction with silanols.[3]
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Column Contamination: Buildup of impurities on the column frit or packing material can lead to poor peak shape.
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Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
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Solution: Reduce the sample concentration or the injection volume.[5]
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Q2: I am observing peak fronting. What should I do?
A2: Peak fronting is less common than tailing and can be caused by:
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Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
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Solution: Ensure your sample is dissolved in the initial mobile phase composition or a weaker solvent.[6]
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Column Overload: Similar to tailing, injecting too high a concentration can also lead to fronting.
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Solution: Dilute your sample.
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Q3: My peaks are split or appear as doublets. What is the cause?
A3: Peak splitting can be frustrating and may point to several issues:
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Clogged Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample band to split.
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Solution: Backflush the column. If this doesn't resolve the issue, the frit may need to be replaced. Using an in-line filter can prevent this.
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Column Void: A void or channel in the column packing can lead to multiple flow paths for the analyte.
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Solution: This usually indicates a damaged column that needs to be replaced.[1]
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Sample Solvent Effect: Injecting a large volume of a strong solvent can cause peak splitting.
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Solution: Reduce the injection volume or dissolve the sample in a weaker solvent.[6]
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Retention Time and Baseline Issues
Q4: The retention time of my analyte is shifting between injections. Why is this happening?
A4: Retention time stability is crucial for reliable identification and quantification. Drifting retention times can be caused by:[6]
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Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.
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Solution: Increase the column equilibration time before the first injection.[6]
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Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can alter the elution strength.
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Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure the pump's proportioning valves are working correctly.[7]
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-
Temperature Fluctuations: Changes in the column temperature will affect retention time.
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Solution: Use a column oven to maintain a consistent temperature.[6]
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Q5: I am seeing a noisy or drifting baseline. What are the potential causes?
A5: A stable baseline is essential for accurate peak integration.
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Air Bubbles in the System: Air bubbles in the pump or detector cell are a common cause of baseline noise.
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Solution: Degas the mobile phase thoroughly before use.[7] Purge the pump to remove any trapped air.
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Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline.
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Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase if necessary.
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Detector Lamp Issues: An aging detector lamp can cause increased noise.
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Solution: Check the lamp's energy output and replace it if it is low.
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Q6: What are "ghost peaks" and how do I get rid of them?
A6: Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank injections.[8]
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Carryover from Previous Injection: The most common cause is sample from a previous injection being retained and eluting in a subsequent run.
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Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.
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Contaminated Mobile Phase or System: Impurities can accumulate in the system and elute as peaks.
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Solution: Use fresh, high-quality mobile phase. Flush the entire HPLC system with a strong solvent.
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Visual Guides
The following diagrams illustrate common workflows for troubleshooting and experimental setup.
Caption: A logical workflow for troubleshooting HPLC issues.
Caption: The experimental workflow from sample preparation to data analysis.
References
Technical Support Center: Scaling Up the Synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-(1,3-Oxazol-5-yl)benzoic acid, with a focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and scalable method for the synthesis of 5-substituted-1,3-oxazoles, such as this compound, is the Van Leusen Oxazole Synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the target molecule, the starting materials are typically a 4-carboxybenzaldehyde derivative and TosMIC.
Q2: Why is the Van Leusen reaction preferred for scale-up?
The Van Leusen reaction is often favored for its relatively mild conditions and its tolerance for a wide range of functional groups. It can be performed as a one-pot synthesis, which simplifies the process and is advantageous for larger-scale production.
Q3: What are the critical starting materials for this synthesis?
The primary starting materials are:
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A 4-formylbenzoic acid derivative: To prevent side reactions with the carboxylic acid group under basic conditions, it is highly recommended to use an ester derivative, such as methyl 4-formylbenzoate. The ester can be hydrolyzed to the desired carboxylic acid in a final step.
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Tosylmethyl isocyanide (TosMIC): This is a key reagent that provides the C-N-C backbone of the oxazole ring.
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A suitable base: Potassium carbonate (K₂CO₃) is commonly used, but for improved reactivity and yield, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide can be employed.
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Anhydrous solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically used. Methanol is also commonly employed.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
Currently, there is limited publicly available information directly linking this compound to specific biological activities or signaling pathways. However, the oxazole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This molecule is a valuable building block for the synthesis of more complex, biologically active compounds.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time and monitor progress by Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature. For instance, if the reaction is sluggish at room temperature, heating to 40-60°C may be beneficial.- Consider using a stronger base, such as DBU, to facilitate the final elimination step. |
| Decomposition of TosMIC | - Ensure strictly anhydrous reaction conditions. Use freshly dried solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add the base to the reaction mixture at a low temperature (e.g., 0°C) before the addition of TosMIC. |
| Side reactions of the aldehyde | - Use a high-purity aldehyde. If necessary, purify the starting material by recrystallization or chromatography.- As mentioned, protect the carboxylic acid group as an ester to prevent its reaction with the base. |
Issue 2: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Step |
| 4-Tosyl-4,5-dihydrooxazole intermediate | Incomplete elimination of the tosyl group. | - Increase the reaction temperature after the initial formation of the intermediate.- Use a stronger base or increase the amount of base used.- Extend the reaction time. |
| Nitrile byproduct | Presence of ketone impurities in the aldehyde starting material. | Purify the 4-formylbenzoic acid ester before use. |
| Polymeric materials | Side reactions at elevated temperatures. | - Maintain careful control over the reaction temperature.- Consider a slower, controlled addition of reagents to manage any exothermic processes. |
Issue 3: Difficulties in Product Isolation and Purification at Scale
| Problem | Potential Cause | Troubleshooting Step |
| Product precipitation with byproducts | The tosyl byproduct (p-toluenesulfinic acid salt) can co-precipitate with the product. | - After the reaction, a careful work-up is necessary. Quench the reaction with water and extract the product with a suitable organic solvent.- Wash the organic layer with a brine solution to remove water-soluble impurities. |
| Difficulty in removing the tosyl byproduct | The byproduct can be challenging to separate by chromatography on a large scale. | - Optimize the work-up procedure to remove the majority of the salt by aqueous washes.- For the final purification, recrystallization is often more scalable than column chromatography. A suitable solvent system should be determined at a small scale first. |
| Product is an ester, but the acid is desired | The use of a protected starting material. | After purification of the methyl 4-(1,3-oxazol-5-yl)benzoate, perform a standard ester hydrolysis using a base like sodium hydroxide, followed by acidification to precipitate the final product. |
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of 5-Aryl-Oxazoles via Van Leusen Reaction
| Entry | Aldehyde | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | K₂CO₃ (2.0) | Methanol | Reflux | 6 | ~85 |
| 2 | 4-Chlorobenzaldehyde | DBU (1.5) | THF | 50 | 4 | ~90 |
| 3 | Benzaldehyde | K₂CO₃ (2.0) | Methanol | Reflux | 6 | ~82 |
| 4 | 4-Nitrobenzaldehyde | K₂CO₃ (2.0) | Methanol | Reflux | 5 | ~92 |
Note: The data presented are for analogous 5-aryl-oxazoles and serve as a general guide. Yields for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Methyl 4-(1,3-Oxazol-5-yl)benzoate
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous methanol (50 mL).
-
Addition of Base: Add potassium carbonate (2.0 equivalents) to the methanol and stir the suspension.
-
Addition of Reactants: Add methyl 4-formylbenzoate (1.0 equivalent) followed by tosylmethyl isocyanide (TosMIC) (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Scale-Up Synthesis and Hydrolysis to this compound
-
Reaction Setup: In a suitable jacketed reactor, charge anhydrous methanol.
-
Reagent Addition: Add potassium carbonate (2.0 equivalents) with stirring. Then, add methyl 4-formylbenzoate (1.0 equivalent) and TosMIC (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 8-16 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reactor and concentrate the reaction mixture. Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) and perform a liquid-liquid extraction.
-
Purification of Ester: Wash the organic phase with brine, and then concentrate to obtain the crude methyl 4-(1,3-oxazol-5-yl)benzoate. This can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide solution (2-3 equivalents of NaOH). Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC or HPLC).
-
Isolation of Acid: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted ester. Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Final Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
Visualizations
Validation & Comparative
A Comparative Guide to 4-(1,3-Oxazol-5-yl)benzoic acid and Alternative Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of 4-(1,3-Oxazol-5-yl)benzoic acid with other commonly employed linkers, supported by available experimental data and established principles in bioconjugation. While direct comparative studies featuring this compound are limited, this guide leverages data from structurally related compounds and well-characterized alternative linkers to provide a rational assessment of its potential.
Physicochemical and Performance Comparison of Linkers
The ideal linker should be stable in systemic circulation, ensuring the therapeutic payload reaches its target, and then facilitate the release of the active component. Key performance indicators include stability, solubility, and the overall impact on the conjugate's pharmacokinetic profile.
| Linker Class | Example | Key Physicochemical Properties | Performance Characteristics |
| Oxazole-based | This compound | Rigid, aromatic heterocyclic system. The oxazole ring is generally stable under physiological conditions but can be susceptible to cleavage by strong oxidizing or reducing agents. The benzoic acid moiety provides a convenient handle for conjugation. | The oxazole ring is thermally stable.[1][2] Recent studies have demonstrated the development of oxazole-based linkers that are cleavable under specific conditions, such as single-electron oxidation, suggesting a potential for controlled release mechanisms.[3] The aromatic nature may contribute to a more rigid spacing between the conjugated molecules compared to flexible linkers like PEG. |
| Polyethylene Glycol (PEG) | Mal-PEG3-C1-NHS ester | Hydrophilic, flexible, and available in various lengths. Enhances the water solubility of the conjugate.[4] | Improves pharmacokinetic properties by increasing hydrodynamic radius and reducing renal clearance.[2][3] Can decrease immunogenicity and aggregation of the conjugate.[1] The stability of the conjugate is high, particularly with longer PEG chains.[1] |
| Maleimide-based | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Contains a thiol-reactive maleimide group and an amine-reactive NHS ester. The resulting thioether bond can be unstable in vivo. | Prone to a retro-Michael reaction in the presence of thiol-containing molecules like albumin, leading to premature drug release.[5] Self-stabilizing maleimides have been developed to mitigate this instability.[5] |
| Hydrazone | Hydrazide-based linkers | Forms a pH-sensitive hydrazone bond with a carbonyl group on the payload or antibody. | Designed to be stable at physiological pH (7.4) and undergo hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), facilitating intracellular drug release.[4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of linker performance. Below are representative protocols for assessing key linker characteristics.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a linker in a bioconjugate when incubated in plasma.
Methodology:
-
Conjugate Preparation: Synthesize the bioconjugate (e.g., an ADC) with the linker of interest (e.g., this compound, PEG, or maleimide).
-
Incubation: Incubate the conjugate at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
-
Sample Processing: Immediately process the aliquots to stop any further degradation, for example, by snap-freezing in liquid nitrogen.
-
Analysis by LC-MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker instability.
Protocol 2: Solubility Assessment
Objective: To determine the impact of the linker on the solubility of the bioconjugate.
Methodology:
-
Conjugate Preparation: Prepare bioconjugates with different linkers.
-
Concentration Series: Prepare a series of dilutions of each conjugate in a relevant buffer (e.g., PBS, pH 7.4).
-
Turbidity Measurement: Measure the absorbance of each solution at a wavelength known to be sensitive to protein aggregation (e.g., 350 nm) using a spectrophotometer.
-
Data Analysis: An increase in absorbance at higher concentrations indicates aggregation and lower solubility. Compare the solubility profiles of conjugates with different linkers.
Visualizing Linker Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Key characteristics of different linker classes.
Caption: Experimental workflow for plasma stability assessment.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
Conclusion
The selection of a linker is a multifaceted decision that profoundly impacts the therapeutic potential of a bioconjugate. While established linkers like PEGs offer well-documented advantages in improving solubility and pharmacokinetic profiles, the exploration of novel scaffolds is crucial for advancing the field. This compound represents a class of rigid, aromatic linkers that may offer distinct advantages in terms of defined spatial orientation and potential for controlled cleavage. However, a comprehensive understanding of its performance, particularly its stability in biological matrices and its impact on the overall efficacy of a conjugate, necessitates direct comparative studies against current standards. The experimental protocols outlined in this guide provide a framework for such evaluations, which will be instrumental in determining the role of oxazole-based linkers in the next generation of targeted therapies.
References
A Comparative Analysis of the Biological Activity of 4-(1,3-Oxazol-5-yl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of analogs of 4-(1,3-oxazol-5-yl)benzoic acid. While direct experimental data for the parent compound, this compound, is not extensively available in the public domain, this analysis focuses on structurally related compounds to infer potential therapeutic applications and guide future research. The information presented is based on available experimental data for its analogs, highlighting key structure-activity relationships.
I. Antimicrobial Activity
A significant area of investigation for oxazole-containing compounds is their potential as antimicrobial agents. Studies on various analogs of this compound have revealed promising activity against a range of pathogens.
Table 1: Antimicrobial Activity of this compound Analogs
| Compound/Analog | Target Organism(s) | Activity (MIC/IC50) | Reference |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | MIC: 125 µg/mL | [1][2] |
| Bacillus subtilis ATCC 6683 | MIC: 125 µg/mL | [1][2] | |
| 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole | Candida albicans | Moderate Activity | [1][2] |
| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 (implicated in microbial pathogenesis) | IC50: 0.014-0.017 µM (CK2α) |
Key Observations:
The antimicrobial evaluation of valine-derived compounds bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, which includes 1,3-oxazole derivatives, has shown moderate antibacterial activity against Gram-positive bacterial strains. Specifically, the 1,3-oxazol-5(4H)-one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Bacillus subtilis.[1][2] Furthermore, a 1,3-oxazole analog containing a phenyl group at the 5-position displayed activity against the fungal pathogen Candida albicans.[1][2]
While not a direct oxazole analog, the structurally similar 4-(thiazol-5-yl)benzoic acid derivatives have been investigated as potent inhibitors of protein kinase CK2. This enzyme is crucial for the survival and pathogenesis of various microbes, suggesting an indirect antimicrobial strategy.
II. Anticancer Activity
The oxazole scaffold is a common feature in many anticancer agents. Research into analogs of this compound has explored their potential as cytotoxic and antiproliferative agents.
Table 2: Anticancer Activity of this compound Analogs
| Compound/Analog | Cell Line(s) | Activity (IC50/CC50) | Reference |
| 4-(Thiazol-5-yl)benzoic acid derivatives with 2-halo- or 2-methoxy-benzyloxy group | A549 (Human Lung Carcinoma) | CC50: 1.5-3.3 µM | |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids | MCF-7 (Human Breast Adenocarcinoma), HCT-116 (Human Colon Carcinoma) | IC50: 15.6 to 23.9 µM | [3] |
Key Observations:
Analogs where the oxazole ring is replaced by a thiazole, such as 4-(thiazol-5-yl)benzoic acid derivatives, have demonstrated significant antiproliferative activities. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety resulted in compounds with cytotoxic concentrations (CC50) in the low micromolar range against the A549 human lung cancer cell line.
Furthermore, hybrid molecules incorporating a 1,2,4-triazole ring in place of the oxazole have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM.[3] Some of these compounds also exhibited weak cytotoxicity towards normal cells, indicating a degree of selectivity.[3]
III. Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the discussed analogs.
Antimicrobial Susceptibility Testing (Microdilution Method)
The antimicrobial activity of the 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives was determined using the microdilution method.[1][2]
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar media. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Serial Dilutions: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth for bacteria or RPMI 1640 medium for fungi in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
IV. Visualizations
To better illustrate the processes involved in the synthesis and evaluation of these compounds, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of IDO1 Inhibitors: A Comparative Guide to 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(1,3-Oxazol-5-yl)benzoic acid derivatives and other key alternatives that target the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The primary mechanism of action for this class of compounds is the inhibition of IDO1, a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] IDO1 is a significant target in immuno-oncology as its upregulation in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites like kynurenine.[5][6][7] By inhibiting IDO1, these compounds aim to restore T-cell function and enhance anti-tumor immunity.[1][3][5]
This document summarizes key quantitative data, details common experimental validation protocols, and visualizes the underlying biological pathways and workflows to offer a data-centric overview for research and development decisions.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the quantitative data for prominent IDO1 inhibitors. Epacadostat (INCB024360), a well-studied derivative, serves as a key reference compound.[1][2] Comparisons are made against other notable inhibitors that have been evaluated in clinical or preclinical settings.
Table 1: Biochemical Activity against IDO1
This table compares the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of compounds against the purified IDO1 enzyme.
| Compound | Target | IC50 / Ki (nM) | Assay Conditions |
| Epacadostat (INCB024360) | IDO1 | 10 | Cell-free enzymatic assay.[1][2] |
| IDO1 | 71.8 | Enzymatic assay with purified human IDO1.[8] | |
| Linrodostat (BMS-986205) | IDO1 | 1.7 | Enzymatic assay.[8] |
| Navoximod (GDC-0919) | IDO1 | 7 (Ki) | Enzymatic assay.[8] |
| Ido1-IN-16 | holo-IDO1 | 127 | Enzymatic assay.[8] |
| PCC0208009 | IDO1 | 4.52 | HeLa cell-based assay.[9] |
Table 2: Cellular Activity (Kynurenine Production)
This table presents the IC50 values for inhibitors in cell-based assays, which measure the reduction of kynurenine, the product of IDO1 activity, in cell culture.
| Compound | Cell Line | IC50 (nM) | Endpoint |
| Epacadostat (INCB024360) | HeLa | 7.4 | Kynurenine production.[6][8] |
| SKOV-3 | 17.63 | Kynurenine production.[8] | |
| OCI-AML2 | 3.4 | Kynurenine production.[2][8] | |
| Linrodostat (BMS-986205) | HEK293 (hIDO1) | 1.1 | Kynurenine production.[8] |
| HeLa | 1.7 | Kynurenine production.[8] | |
| NLG919 | HeLa | 83.37 | Kynurenine production.[9] |
Signaling Pathway and Experimental Workflows
To validate the mechanism of action, it is crucial to understand both the biological context and the experimental methods used for evaluation.
IDO1 Signaling Pathway in the Tumor Microenvironment
The diagram below illustrates the IDO1-mediated immune escape pathway. Tumor cells and some immune cells upregulate IDO1, often in response to interferon-gamma (IFN-γ). IDO1 catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is then converted to kynurenine. This process has two major immunosuppressive effects: tryptophan depletion, which stalls T-cell proliferation, and kynurenine accumulation, which induces T-cell apoptosis and promotes the development of regulatory T-cells (Tregs). IDO1 inhibitors block this first critical step.[5][6][10]
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
A common method to validate IDO1 inhibitor activity is a cell-based assay using a human cancer cell line that expresses IDO1, such as SKOV-3 or HeLa.[4][10] The workflow involves stimulating IDO1 expression, treating the cells with the inhibitor, and then quantifying the resulting kynurenine levels in the cell culture supernatant.
Caption: Typical experimental workflow for a cell-based IDO1 inhibition assay.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for the key assays cited.
Recombinant Human IDO1 Enzymatic Assay
This protocol assesses the direct inhibitory effect of a compound on purified IDO1 enzyme activity.
-
Objective: To determine the IC50 value of a test compound against purified human IDO1 enzyme.
-
Materials:
-
Recombinant human IDO1 enzyme.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Cofactors: 20 mM ascorbate, 3.5 µM methylene blue, 0.2 mg/mL catalase.
-
Substrate: 2 mM D-Tryptophan.
-
Test compound (serially diluted).
-
96-well UV-transparent plate.
-
Spectrophotometer.
-
-
Methodology:
-
Prepare a reaction mixture in the assay buffer containing 20 nM IDO1 enzyme and the cofactors.
-
Add serially diluted test compound to the wells of the 96-well plate. Include controls for no inhibition (DMSO vehicle) and background.
-
Initiate the enzymatic reaction by adding the D-Tryptophan substrate.
-
Immediately begin monitoring the reaction by measuring the increase in absorbance at 321 nm at room temperature.[2] This wavelength corresponds to the formation of N'-formylkynurenine.
-
Record the initial reaction rates (linear phase).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
SKOV-3/HeLa Cell-Based Kynurenine Assay
This protocol measures a compound's ability to inhibit IDO1 activity within a cellular context.[10]
-
Objective: To determine the IC50 value of a test compound by measuring the inhibition of kynurenine production in IFN-γ stimulated human cancer cells.
-
Materials:
-
SKOV-3 or HeLa cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Human Interferon-gamma (IFN-γ).
-
Test compound (serially diluted).
-
TCA (Trichloroacetic acid).
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Plate reader.
-
-
Methodology:
-
Cell Plating: Seed SKOV-3 or HeLa cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce the expression of IDO1 enzyme and incubate for 24-48 hours.[10]
-
Compound Addition: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of the test compound. Include vehicle controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Kynurenine Detection:
-
Transfer a portion of the cell culture supernatant to a new plate.
-
Add TCA to precipitate proteins and centrifuge.
-
Transfer the resulting supernatant to another plate and add Ehrlich's reagent.
-
Incubate for 10-20 minutes at room temperature to allow color development (a yellow product forms with kynurenine).
-
-
Measurement: Read the absorbance at 480 nm using a plate reader.
-
Data Analysis: Normalize the data to controls and calculate IC50 values by plotting the percentage of kynurenine reduction against the log of inhibitor concentration. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to rule out cytotoxicity as the cause of reduced kynurenine.[10]
-
References
- 1. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Researcher's Guide to Characterizing the Cross-Reactivity of 4-(1,3-Oxazol-5-yl)benzoic Acid-Based Probes
The Importance of Selectivity Profiling
A high-quality chemical probe should exhibit potent and selective modulation of its intended protein target.[1][2][3] Using a poorly characterized or non-selective probe can lead to misleading results, confounding the interpretation of biological pathways and potentially derailing drug discovery projects.[4] Therefore, rigorous selectivity profiling is a critical step in the validation of any new chemical probe.[5][6]
A Multi-tiered Approach to Cross-Reactivity Studies
A comprehensive assessment of probe selectivity involves a combination of computational, biochemical, cell-based, and proteomic approaches. This tiered strategy allows for the identification of potential off-targets and the validation of on-target engagement in a physiologically relevant context.
Tier 1: In Silico and Biochemical Screening
The initial phase of selectivity profiling typically involves computational predictions and broad biochemical screens against panels of related proteins.
In Silico Prediction: Computational methods can predict potential off-target liabilities by analyzing the structural similarity of the probe to known ligands for various targets. This approach can help prioritize which protein families to investigate further in experimental assays.
Biochemical Assays (e.g., Kinase Profiling): For probes targeting a specific protein family, such as kinases, large panels of purified enzymes are used to determine the inhibitor's activity and selectivity.[6][7][8] These assays provide quantitative data on the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) for a wide range of related targets.[2][7]
Table 1: Example Data Presentation for In Vitro Kinase Profiling of a Hypothetical Probe (Probe-X)
| Kinase | IC50 (nM) | % Inhibition @ 1 µM |
| Target A | 15 | 98% |
| Kinase B | 850 | 55% |
| Kinase C | >10,000 | <10% |
| Kinase D | 2,500 | 30% |
| ... (and so on for a broad panel) |
Tier 2: Cell-Based Target Engagement and Selectivity
While biochemical assays are essential, they may not fully recapitulate the complexity of the cellular environment.[5] Cell-based assays are crucial for confirming target engagement and assessing selectivity in a more physiologically relevant setting.[9]
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[5][10]
NanoBRET™ Target Engagement Assays: This technology measures the binding of a probe to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer.[5]
Reporter Gene Assays: These assays are useful for measuring the functional consequences of target engagement by monitoring the expression of a reporter gene that is downstream of the target protein in a signaling pathway.[10]
Tier 3: Proteome-Wide Off-Target Identification
To identify unanticipated off-targets, unbiased proteomic approaches are employed. These methods can reveal interactions that would be missed by targeted panel screens.
Chemical Proteomics: This approach uses the chemical probe itself, often modified with a tag, to "fish" for its binding partners in a complex proteome.[11][12][13] The captured proteins are then identified by mass spectrometry.[11][12] Two common strategies are Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[11]
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)
This protocol describes a common method for determining the IC50 values of a test compound against a panel of protein kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., 4-(1,3-oxazol-5-yl)benzoic acid-based probe) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cultured cells
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)
-
Antibody specific to the target protein
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
Compare the melting curves of the target protein in the presence and absence of the test compound. A shift in the melting curve indicates target engagement.
Protocol 3: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes a method to identify the cellular targets of a probe by competing with a broad-spectrum activity-based probe.
Materials:
-
Cell lysate (proteome)
-
Test compound
-
Broad-spectrum activity-based probe (e.g., with a biotin tag)
-
Streptavidin beads
-
Buffers for protein digestion
-
Mass spectrometer
Procedure:
-
Prepare the cell lysate.
-
Pre-incubate aliquots of the lysate with varying concentrations of the test compound or a vehicle control.
-
Add the broad-spectrum activity-based probe to all samples and incubate to allow for labeling of active enzymes.
-
Enrich the labeled proteins using streptavidin beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute and digest the captured proteins into peptides.
-
Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
A decrease in the signal for a specific protein in the presence of the test compound indicates that the compound binds to that protein and prevents its labeling by the broad-spectrum probe.
Visualization of Experimental Workflows
Clear diagrams of experimental workflows are essential for communicating complex methodologies.
Caption: A tiered workflow for assessing the cross-reactivity of a chemical probe.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Conclusion
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 4. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. books.rsc.org [books.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(1,3-Oxazol-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive Structure-Activity Relationship (SAR) studies specifically focused on 4-(1,3-oxazol-5-yl)benzoic acid derivatives are not extensively available in the public domain. This guide provides a comparative analysis based on established SAR principles of structurally related heterocyclic benzoic acid analogues and general knowledge in medicinal chemistry. The presented data is illustrative to guide rational drug design.
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The oxazole ring, a five-membered heterocycle, is a common motif in many biologically active compounds, including anticancer and anti-inflammatory agents.[1][2] The benzoic acid moiety provides a key interaction point, often with the active sites of enzymes. This guide explores the potential SAR of this scaffold, focusing on substitutions on both the oxazole and benzoic acid rings.
Data Presentation: Hypothetical SAR of this compound Derivatives as Kinase Inhibitors
The following table presents a hypothetical SAR for a series of this compound derivatives, with protein kinase inhibition as the target activity. This data is illustrative and intended to demonstrate potential SAR trends.
| Compound ID | R1 (Oxazole Position 2) | R2 (Benzoic Acid Position 3) | Kinase Inhibition IC50 (nM) | Cell Viability EC50 (µM) |
| 1a | -H | -H | 500 | >50 |
| 1b | -CH3 | -H | 250 | 45 |
| 1c | -Ph | -H | 100 | 20 |
| 1d | -H | -Cl | 400 | 40 |
| 1e | -H | -OCH3 | 600 | >50 |
| 1f | -Ph | -Cl | 50 | 10 |
| 1g | -Ph | -OCH3 | 150 | 30 |
Inferred SAR Analysis:
-
Substitution at R1 (Oxazole Position 2):
-
Small alkyl groups like methyl (Compound 1b ) may provide a modest increase in potency compared to the unsubstituted analog (Compound 1a ).
-
Aromatic substitutions, such as a phenyl group (Compound 1c ), can significantly enhance inhibitory activity, potentially through additional hydrophobic or π-stacking interactions within the kinase active site.
-
-
Substitution at R2 (Benzoic Acid Position 3):
-
Electron-withdrawing groups, such as chlorine (Compound 1d ), may lead to a slight improvement in potency.
-
Electron-donating groups, like a methoxy group (Compound 1e ), could decrease activity.
-
-
Combined Substitutions:
-
The combination of a phenyl group at R1 and a chloro group at R2 (Compound 1f ) may result in a synergistic effect, leading to the most potent compound in this hypothetical series.
-
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the specific peptide substrate, and the test compound solution.
-
Initiate the kinase reaction by adding a solution of ATP and the recombinant kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO-treated control cells.
-
Determine the EC50 value, the concentration of the compound that causes 50% reduction in cell viability, by plotting the data and fitting it to a dose-response curve.
Mandatory Visualizations
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: General experimental workflow for a SAR-guided drug discovery program.
References
In vitro vs. in vivo efficacy of 4-(1,3-Oxazol-5-yl)benzoic acid compounds
Despite a comprehensive search for studies detailing both the in vitro and in vivo efficacy of 4-(1,3-Oxazol-5-yl)benzoic acid compounds, no publications containing a direct comparison of these two aspects for a specific set of molecules within this class could be identified.
The scientific literature contains numerous studies on various derivatives of oxazole and benzoic acid, evaluating their potential as therapeutic agents. These studies often report in vitro activity, such as the inhibitory concentrations against cancer cell lines or antimicrobial activity against various pathogens. Similarly, some publications describe the in vivo effects of related compounds in animal models. However, a consolidated study that follows a series of this compound derivatives from initial in vitro screening through to in vivo efficacy evaluation in preclinical models appears to be unavailable in the public domain.
The absence of such comparative data prevents the creation of a detailed guide that meets the specified requirements for data tables, experimental protocols, and visualizations directly comparing the in vitro and in vivo performance of these specific compounds. The core of the request relies on the availability of this parallel data, which is essential for an objective comparison and for understanding the translation of in vitro findings to a more complex biological system.
Therefore, it is not possible to provide the requested "Publish Comparison Guides" with the specified content and visualizations at this time due to the lack of available scientific literature that directly compares the in vitro and in vivo efficacy of this compound compounds.
Comparative analysis of synthetic routes to oxazole-containing acids
A Comparative Guide to the Synthesis of Oxazole-Containing Acids
For Researchers, Scientists, and Drug Development Professionals
Oxazole-containing carboxylic acids represent a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their synthesis is a key step in the development of new therapeutics. This guide provides a comparative analysis of three prominent synthetic routes: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Cook-Heilbron synthesis, offering insights into their respective advantages and limitations.
Overview of Synthetic Strategies
The construction of the oxazole ring, particularly when bearing a carboxylic acid or a precursor group, can be achieved through several established methods. The choice of synthesis often depends on the desired substitution pattern, availability of starting materials, and tolerance to reaction conditions.
-
Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles.[1] It is a robust and widely used reaction, often employing strong acids like sulfuric acid or phosphorus oxychloride as dehydrating agents.[1][2]
-
Van Leusen Oxazole Synthesis: A versatile method that allows for the preparation of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This reaction is particularly useful for synthesizing 5-substituted oxazoles under mild, basic conditions.[4] Modifications can also yield 4-substituted and 4,5-disubstituted oxazoles.[5]
-
Cook-Heilbron Synthesis: While primarily known for thiazole synthesis, this reaction can be adapted for oxazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids.[6][7] This route is particularly useful for generating 5-aminooxazoles, which can be further functionalized.
Comparative Data
The following table summarizes the key characteristics of each synthetic route to provide an at-a-glance comparison for selecting the most appropriate method.
| Feature | Robinson-Gabriel Synthesis | Van Leusen Oxazole Synthesis | Cook-Heilbron Synthesis |
| Starting Materials | 2-Acylamino ketones | Aldehydes, Tosylmethyl isocyanide (TosMIC) | α-Aminonitriles, Dithioacids/CS₂ |
| Key Reagents | H₂SO₄, PPA, POCl₃, TFAA[1][2][8] | K₂CO₃, NaH, or other bases[5][9] | Mild, often aqueous conditions[6] |
| Typical Products | 2,5-Disubstituted oxazoles[1] | 5-Substituted or 4,5-disubstituted oxazoles[10][11] | 5-Aminooxazoles[6] |
| Reaction Conditions | Often harsh (strong acid, high temp.)[8] | Generally mild (base-mediated)[4] | Mild, often room temperature[6] |
| Reported Yields | Moderate to High | Good to Excellent (up to 97%)[12] | Moderate to Good |
| Advantages | Well-established, readily available starting materials via Dakin-West reaction.[2] | Mild conditions, high functional group tolerance, high yields.[11][12] | Access to 5-amino functionality for further derivatization.[6] |
| Disadvantages | Harsh conditions can lead to byproducts and decomposition.[8] | TosMIC can be odorous; requires stoichiometric base. | Limited scope for direct acid synthesis without further steps. |
Synthetic Pathways and Mechanisms
The following diagrams illustrate the general workflows and reaction mechanisms for each synthetic route.
Caption: General workflow for the Robinson-Gabriel synthesis.
Caption: Reaction pathway for the Van Leusen oxazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sciforum.net [sciforum.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to the Experimental Reproducibility of 4-(1,3-Oxazol-5-yl)benzoic acid and Its Analogs
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-(1,3-Oxazol-5-yl)benzoic acid and its structurally related alternatives, focusing on the factors influencing experimental consistency. Due to the limited availability of direct reproducibility studies on this compound, this guide draws upon data from analogous compounds to highlight key experimental considerations.
Physicochemical Properties and Purity
The reproducibility of in vitro and in vivo experiments is fundamentally linked to the purity and physicochemical characteristics of the test compound. Impurities from the synthesis process can lead to off-target effects and inconsistent results. Therefore, rigorous purification and characterization are critical first steps.
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₁₀H₇NO₃ | 189.17[1] | 2.0398[2] |
| 3-(1,3-Benzoxazol-2-yl)benzoic acid | C₁₄H₉NO₃ | 239.23[3] | 3.5[3] |
| 4-(1H-triazol-1-yl)benzoic acid | C₉H₇N₃O₂ | 189.17 | Not Available |
Synthesis and Purification Protocols for Reproducibility
Consistent synthesis and purification are the cornerstones of reproducible research. Variations in these protocols can introduce different impurity profiles, affecting biological activity.
General Synthesis of Oxazole-Containing Benzoic Acids
The synthesis of oxazole-containing benzoic acids often involves the cyclization of an intermediate. For instance, a common route to a related compound, 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one, involves the cyclodehydration of an N-acyl-α-amino acid precursor using ethyl chloroformate in the presence of 4-methylmorpholine.[4] The subsequent Robinson-Gabriel cyclization of N-acyl-α-amino ketones can yield the final 1,3-oxazole structure.[4]
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(1,3-Oxazol-5-yl)benzoic Acid
The proper management and disposal of chemical waste are paramount to ensuring the safety of laboratory personnel and protecting the environment. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-(1,3-Oxazol-5-yl)benzoic acid, a heterocyclic compound used in research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazardous properties of its constituent functional groups—a carboxylic acid and an oxazole ring—and general best practices for laboratory chemical waste management. This substance should be handled with the assumption that it is hazardous.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the known hazards of similar chemical structures, this compound should be treated as a hazardous substance. Benzoic acid and its derivatives can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent safety precautions are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield should be worn.[1] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber) are required.[1] |
| Body Protection | A flame-retardant laboratory coat should be worn at all times. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area. Restrict access to the spill zone.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, increase ventilation in the area if it is safe to do so.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the material.[4] Do not use combustible materials like paper towels.
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a designated, labeled hazardous waste container.[5]
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[5]
III. Waste Disposal Protocol
Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[6] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Waste Minimization: Before beginning an experiment, plan to minimize the generation of waste by carefully calculating the required amounts of the chemical.[6]
-
Waste Segregation: It is critical to segregate waste to prevent dangerous chemical reactions. Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong bases, or amines.[6] Solid waste should be collected separately from liquid waste. If the compound is dissolved in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[6][7]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) container, for collecting the waste.[5] The container must be in good condition and have a secure, tight-fitting lid.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the specific hazards (e.g., "Irritant"), and the date of accumulation.[6]
-
Accumulation and Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][8] This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to prevent spills.[5][6] The container must be kept closed except when adding waste.[8][9]
-
Request for Pickup: Once the container is full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup and disposal.[5][6] Follow all institutional procedures for waste manifests and record-keeping.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 4-(1,3-Oxazol-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-(1,3-Oxazol-5-yl)benzoic Acid. The following procedures are based on best practices for handling solid, powdered chemicals and safety data for structurally similar compounds.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Safety Goggles | Chemical splash goggles are required to protect eyes from dust particles and potential splashes.[1][2] |
| Nitrile Gloves | Provides protection against incidental contact with the solid chemical.[2] For prolonged handling or in case of submersion, heavier-duty chemical-resistant gloves should be considered. | |
| Laboratory Coat | A standard lab coat is necessary to protect skin and personal clothing from contamination.[1][2] | |
| Secondary (Procedural Dependent) | Face Shield | Recommended when there is a significant risk of dust generation or splashes, providing an additional layer of protection for the face.[1][3] |
| Respiratory Protection | An N95 respirator or higher should be used when handling large quantities of the powder or when adequate ventilation cannot be guaranteed, to prevent inhalation of dust particles.[1][4] | |
| Tertiary (Emergency Response) | Chemical-Resistant Apron & Footwear | To be used in situations with a high risk of spills or for emergency response to a significant spill.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital for the safe handling of this compound.
A. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control dust and vapors.[5][6][7]
-
Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.[7] A horizontal laminar flow hood can be particularly effective in protecting the operator.[6]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills and facilitate cleanup.[5]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[1]
B. Weighing and Handling:
-
Container Management: Keep the container of this compound tightly sealed when not in use.[8][9]
-
Weighing:
-
Whenever possible, use an enclosed balance to minimize the dispersion of the powder.[5]
-
If an enclosed balance is not available, pre-weigh a receiving vessel and then transfer the chemical to it inside a fume hood before re-weighing outside the hood.[5]
-
Use weigh boats to reduce the likelihood of spills.[5]
-
-
Avoid Dust Generation: Handle the solid material gently to avoid creating dust. Do not dry sweep spills; instead, use a wet method or a HEPA-filtered vacuum for cleanup.[7]
C. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[10]
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Chemical Waste: All solid waste contaminated with this compound, including contaminated gloves, bench paper, and disposable labware, should be placed in a designated and clearly labeled hazardous waste container.[10]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[11] Do not reuse containers.[9]
B. Disposal Procedure:
-
Consult Regulations: Dispose of all waste materials in accordance with local, state, and federal regulations.[11][12]
-
Licensed Waste Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[12]
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the general trash.[10]
IV. Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. sams-solutions.com [sams-solutions.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. epa.gov [epa.gov]
- 4. realsafety.org [realsafety.org]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. uwlax.edu [uwlax.edu]
- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. alpharesources.com [alpharesources.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
